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  • Product: Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate
  • CAS: 28018-10-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Pethidine Impurity J)

Executive Overview Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, widely recognized in pharmacopeial monographs as Pethidine Impurity J or Meperidine Related Compound A , is a critical structural analog and synthetic im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, widely recognized in pharmacopeial monographs as Pethidine Impurity J or Meperidine Related Compound A , is a critical structural analog and synthetic impurity of the opioid analgesic pethidine (meperidine)[1][2]. As a Senior Application Scientist, I approach the control and characterization of this compound not merely as a regulatory checkbox, but as a window into the mechanistic rigor of Active Pharmaceutical Ingredient (API) synthesis. The substitution of an N-ethyl group for the canonical N-methyl group fundamentally alters the molecule's lipophilicity, receptor binding kinetics, and chromatographic behavior[3].

This whitepaper details the physicochemical properties, mechanistic pathways of formation, and self-validating analytical protocols required to isolate and quantify this impurity in accordance with ICH Q3A(R2) guidelines[4][5].

Chemical and Physical Properties

Understanding the physicochemical baseline of Impurity J is essential for developing robust isolation and quantification methods. The increased aliphatic chain length on the piperidine nitrogen increases the partition coefficient relative to pethidine, which directly informs our chromatographic mobile phase selection.

PropertyValueSource
IUPAC Name ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate[1]
Common Synonyms Pethidine Impurity J, Meperidine Related Compound A, N-Ethylnorpethidine[1][2]
CAS Registry Number 28018-10-2[3][6]
Molecular Formula C16H23NO2[1][6]
Molecular Weight 261.36 g/mol [1][2]
Monoisotopic Mass 261.17288 Da[1][2]
Topological Polar Surface Area (TPSA) 29.5 Ų[1][2]
XLogP3 2.8[1][2]

Mechanistic Pathways of Formation

In pharmaceutical development, identifying an impurity is only half the battle; elucidating its causality is paramount for process optimization. Pethidine is classically synthesized via the Eisleb method, which involves the double alkylation of phenylacetonitrile (benzyl cyanide) with a nitrogen mustard in the presence of a strong base like sodium amide[7][8].

Impurity J typically manifests through two distinct mechanistic pathways:

  • Precursor Contamination (Primary Route): If the primary nitrogen mustard precursor, bis(2-chloroethyl)methylamine, is contaminated with bis(2-chloroethyl)ethylamine, the parallel Eisleb synthesis yields 1-ethyl-4-phenylpiperidine-4-carbonitrile[7][8]. Subsequent hydrolysis and esterification of this intermediate directly produce Impurity J.

  • Transalkylation/Alkylation of Normeperidine (Secondary Route): Normeperidine (desmethyl pethidine) is a known degradation product and synthetic intermediate. During the final esterification step (typically utilizing ethanol and an acid catalyst like H₂SO₄), trace N-alkylation can occur under harsh thermal conditions, converting the secondary amine of normeperidine into the N-ethyl tertiary amine of Impurity J[4].

Pathway N1 Phenylacetonitrile + bis(2-chloroethyl)ethylamine N2 1-Ethyl-4-phenylpiperidine- 4-carbonitrile N1->N2 NaNH2 / Base Catalysis N5 Ethyl 1-ethyl-4-phenylpiperidine- 4-carboxylate (Impurity J) N2->N5 Hydrolysis & Esterification N3 Normeperidine (Desmethyl Pethidine) N3->N5 N-Alkylation N4 Ethylating Agent (e.g., EtOH/H+) N4->N5 Reacts with Normeperidine

Synthesis and degradation pathways leading to Pethidine Impurity J.

Analytical Characterization & Self-Validating Protocol

To ensure compliance with ICH guidelines for impurity thresholds, a highly specific, stability-indicating analytical method is required[4][5]. The following protocol leverages LC-UV/MS to separate pethidine from Impurity J.

Causality Behind Experimental Choices: We utilize a Superficially Porous Particle (SPP) C18 column. The solid core limits the diffusion distance of the analytes, providing UHPLC-like efficiency at standard HPLC pressures. This high theoretical plate count is critical for resolving the N-methyl (pethidine) from the N-ethyl (Impurity J) analog. An acidic mobile phase (0.1% TFA) ensures complete protonation of the piperidine nitrogen, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Protocol: Stability-Indicating LC-UV/MS

Note: This protocol is designed as a self-validating system. It incorporates a system suitability resolution mixture and a matrix spike recovery step to mathematically prove that the high-concentration API matrix does not suppress the impurity signal.

Step 1: Reagent Preparation

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 1.0 mg of USP Meperidine Related Compound A Reference Standard (CAS 28018-10-2)[6][9].

  • Dissolve in 10 mL of diluent to create a 100 µg/mL stock solution.

  • Serially dilute to a working calibration range of 0.5 µg/mL to 5.0 µg/mL.

Step 3: Sample Preparation

  • Weigh 50.0 mg of the Pethidine HCl bulk drug substance.

  • Dissolve in 10 mL of diluent to yield a sample concentration of 5 mg/mL.

Step 4: Chromatographic Execution

  • Column: C18, 100 x 4.6 mm, 2.7 µm SPP.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 215 nm; ESI-MS in positive ion mode monitoring m/z 262.18 [M+H]+ for Impurity J and m/z 248.16[M+H]+ for Pethidine[4].

Step 5: System Suitability & Self-Validation

  • Resolution Check: Inject a mixture containing 5 µg/mL of both Pethidine and Impurity J. The chromatographic resolution ( Rs​ ) must be ≥2.0 .

  • Spike Recovery (Trustworthiness Check): Spike the 5 mg/mL Pethidine sample with 2.5 µg/mL of Impurity J. Calculate the recovery percentage. An acceptable range of 98%–102% validates the absence of matrix interference or ion suppression, proving the method's reliability for batch release.

Pharmacological & Structural Significance

From a structure-activity relationship (SAR) perspective, the N-substituent on the piperidine ring of phenylpiperidine analgesics dictates the affinity and intrinsic efficacy at the µ-opioid receptor. While the N-methyl group of pethidine is optimal for µ-receptor agonism, extending the alkyl chain to an N-ethyl group (N-ethylnorpethidine) alters the binding pocket orientation[10]. Historically, N-alkyl extensions in opioid scaffolds can lead to mixed agonist/antagonist properties or reduced analgesic potency. This underscores the necessity of strictly limiting Impurity J in the final formulated drug to prevent off-target pharmacological variations and ensure consistent patient outcomes.

References

  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 , PubChem (nih.gov), 1

  • CAS 28018-10-2: 4-Piperidinecarboxylic acid, 1-ethyl-4-phenyl-, ethyl ester , CymitQuimica, 3

  • Meperidine Related Compound A (50 mg) (Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate) , USP (United States Pharmacopeia),6

  • Pethidine EP Impurity J (Free Base) , Veeprho, 4

  • Together, beyond the standard (Impurity Standards) , LGC Standards, 5

  • Pethidine(1+) Synthesis & Intermediates , Benchchem, 7

  • Ketobemidone and Pethidine Chemistry , Wikipedia, 8

  • Search for New Analgesics. Part 11 , ElectronicsAndBooks, 10

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and definitive structure elucidation of Ethyl 1-ethyl-4-phenylpiperidine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and definitive structure elucidation of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. This compound is a notable tertiary amine, often encountered as a derivative or impurity in the synthesis of pharmacologically active piperidine-based molecules like pethidine.[1][2][3] The accurate confirmation of its molecular structure is paramount for regulatory compliance, understanding structure-activity relationships, and ensuring the purity of target compounds.

Our approach moves beyond a simple recitation of analytical techniques. Instead, it details a holistic and self-validating workflow, explaining the causal logic behind each experimental choice. We will demonstrate how a synergistic application of synthetic chemistry, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides an unambiguous structural assignment.[4][5]

Strategic Synthesis: N-Alkylation via Reductive Amination

The target molecule is a tertiary amine, making the N-alkylation of its secondary amine precursor, Ethyl 4-phenylpiperidine-4-carboxylate (norpethidine), a logical and efficient synthetic strategy.[6][7] We will employ a direct reductive amination protocol, a robust and widely used method for forming C-N bonds.[8][9] This reaction involves the in-situ formation of an iminium ion intermediate from the secondary amine and an aldehyde (acetaldehyde), which is then reduced by a hydride-based reducing agent to yield the desired N-ethylated tertiary amine.[10]

The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is deliberate; it is mild enough to not reduce the ester functionality while being highly effective for the reduction of the iminium intermediate, thus ensuring high selectivity and yield.[10]

Precursor Ethyl 4-phenylpiperidine-4-carboxylate (Secondary Amine) Intermediate Iminium Ion Intermediate (In-situ formation) Precursor->Intermediate Reaction with Acetaldehyde Reagents Acetaldehyde (CH₃CHO) + Sodium Triacetoxyborohydride [NaBH(OAc)₃] Reagents->Intermediate Product Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Target Tertiary Amine) Intermediate->Product Hydride Reduction Workup Aqueous Work-up & Extraction Product->Workup Purification Flash Column Chromatography Workup->Purification Final Purified Product Purification->Final

Caption: Synthetic workflow for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Experimental Protocol: Synthesis

Materials:

  • Ethyl 4-phenylpiperidine-4-carboxylate (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a stirred solution of Ethyl 4-phenylpiperidine-4-carboxylate in anhydrous DCM, add acetaldehyde. Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate as a clear oil.

The Analytical Workflow: A Multi-Pronged Approach to Elucidation

A single analytical technique is rarely sufficient for absolute structure determination.[5] Our self-validating workflow integrates data from multiple orthogonal techniques. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of NMR experiments reveals the precise atomic connectivity and chemical environment of the entire molecule.

Start Purified Synthetic Product MS High-Resolution MS (HRMS) Start->MS Provides IR Infrared (IR) Spectroscopy Start->IR Provides NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Provides Conclusion Unambiguous Structure Confirmation MS->Conclusion Molecular Formula IR->Conclusion Functional Groups NMR->Conclusion Connectivity & Skeleton

Caption: Integrated workflow for structure elucidation.

Spectroscopic Deep Dive: Interpreting the Data

The cornerstone of structure elucidation lies in the detailed interpretation of spectroscopic data. Each spectrum provides a unique piece of the puzzle, and together they form a coherent and definitive structural proof.

Mass Spectrometry (MS)
  • Causality & Rationale: High-Resolution Mass Spectrometry (HRMS) is the first step post-purification. Its primary purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition (molecular formula).[4] This is a critical check to confirm that the desired reaction has occurred.

  • Expected Data (ESI-TOF):

    • Molecular Formula: C₁₆H₂₃NO₂

    • Exact Mass: 261.1729

    • Observed Ion [M+H]⁺: m/z 262.1802. The high accuracy of this measurement (typically < 5 ppm error) confidently confirms the molecular formula.

    • Key Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragments, such as the loss of the ethoxy group (-45 Da) or the entire carboxylate group (-73 Da), further validating the presence of the ethyl ester moiety.

Infrared (IR) Spectroscopy
  • Causality & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this specific case, its most powerful contribution is confirming the presence of the ester and, crucially, the absence of the N-H bond from the secondary amine precursor, thereby proving the success of the N-alkylation.[11][12]

  • Expected Absorption Bands (cm⁻¹):

    • ~2970-2850: Aliphatic C-H stretching (from ethyl and piperidine groups).

    • ~1730: A strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the ester.

    • ~1240 & ~1180: Strong C-O stretching bands, also characteristic of the ester group.

    • Absence of ~3300-3500 band: Critically, the lack of a broad absorption band in this region confirms the conversion of the secondary amine (which would show an N-H stretch) to a tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Rationale: NMR is the most powerful technique for the de novo structure elucidation of organic molecules.[5] ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques like COSY and HMBC are then used to piece the puzzle together, definitively establishing the connectivity between atoms.[13]

structure

Caption: Structure of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum confirms the presence of all distinct proton groups and their neighboring environments through chemical shift, integration, and multiplicity.

    • δ ~7.25-7.40 (m, 5H): Multiplet corresponding to the five protons of the monosubstituted phenyl ring.

    • δ ~4.15 (q, J = 7.1 Hz, 2H): A quartet for the -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.

    • δ ~2.50-2.80 (m, 4H): Complex multiplet region for the four axial and equatorial protons on the piperidine ring carbons adjacent to the nitrogen (C2 and C6).

    • δ ~2.45 (q, J = 7.2 Hz, 2H): A quartet for the N-CH₂ -CH₃ protons of the N-ethyl group.

    • δ ~2.00-2.20 (m, 4H): Complex multiplet for the four axial and equatorial protons on the piperidine ring carbons C3 and C5.

    • δ ~1.20 (t, J = 7.1 Hz, 3H): A triplet for the -O-CH₂-CH₃ protons of the ethyl ester.

    • δ ~1.10 (t, J = 7.2 Hz, 3H): A triplet for the N-CH₂-CH₃ protons of the N-ethyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum validates the carbon framework of the molecule.

    • δ ~175.5: Ester carbonyl carbon (C =O).

    • δ ~145.0: Quaternary aromatic carbon attached to the piperidine ring.

    • δ ~128.5, 127.0, 125.0: Aromatic CH carbons.

    • δ ~60.5: Ester -O-CH₂ - carbon.

    • δ ~52.0: N-CH₂ - carbon of the N-ethyl group.

    • δ ~51.0: Piperidine ring C H₂ carbons adjacent to nitrogen (C2, C6).

    • δ ~46.0: Quaternary piperidine carbon (C4).

    • δ ~35.0: Piperidine ring C H₂ carbons (C3, C5).

    • δ ~14.2: Ester -CH₂-CH₃ carbon.

    • δ ~12.5: N-ethyl -CH₂-CH₃ carbon.

  • 2D NMR Confirmation:

    • COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, e.g., between the N-CH₂ and N-CH₃ protons, and between the piperidine ring protons, confirming their sequential arrangement.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation. Key correlations would include a signal between the N-CH₂ protons (δ ~2.45) and the piperidine ring carbons C2 and C6 (δ ~51.0), definitively proving that the ethyl group is attached to the nitrogen atom.

Data Summary

The following table consolidates the expected analytical data, providing a comprehensive and verifiable fingerprint for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Technique Parameter Expected Value / Observation
HRMS (ESI) [M+H]⁺m/z 262.1802 (for C₁₆H₂₄NO₂⁺)
IR (ATR) C=O Stretch (Ester)~1730 cm⁻¹
C-O Stretch (Ester)~1240 cm⁻¹
N-H StretchAbsent
¹H NMR Phenyl Protonsδ ~7.25-7.40 (m, 5H)
Ester -OCH₂-δ ~4.15 (q, 2H)
N-Ethyl -NCH₂-δ ~2.45 (q, 2H)
Ester -CH₃δ ~1.20 (t, 3H)
N-Ethyl -CH₃δ ~1.10 (t, 3H)
¹³C NMR Carbonyl Carbonδ ~175.5
Quaternary Piperidine C4δ ~46.0
Ester -OCH₂- Carbonδ ~60.5
N-Ethyl -NCH₂- Carbonδ ~52.0

Conclusion

The structural elucidation of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is achieved not by a single measurement, but by the logical synthesis of data from a suite of carefully chosen analytical techniques. The synthesis via reductive amination provides a direct and high-yielding route to the target compound. Subsequent analysis by high-resolution mass spectrometry confirms the elemental composition, while IR spectroscopy validates the key functional group transformations. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides incontrovertible proof of the atomic connectivity and the complete molecular architecture. This integrated workflow represents a robust, reliable, and scientifically rigorous approach essential for modern chemical research and drug development.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • Reductive Amination. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Retrieved March 7, 2026, from [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]

  • Taralunga, M., & About-Jividen, I. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications, 56(84), 12796-12799. [Link]

  • Asymmetric Addict. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Baldock, R. W., & Katritzky, A. R. (1968). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives. Journal of the Chemical Society B: Physical Organic, 1470-1477. [Link]

  • PubChem. (n.d.). Norpethidine. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Axios Research. (n.d.). ethyl1-ethyl-4-phenylpiperidine-4-carboxylate. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Melson, G. A. (1979). The infrared spectra of piperidine and its derivatives. Coordination Chemistry Reviews, 30(1-2), 137-183. [Link]

Sources

Foundational

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate CAS number 28018-10-2

Title: Comprehensive Technical Guide on Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2): Synthesis, Analysis, and Regulatory Control Executive Summary As drug development pipelines become increasingly str...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2): Synthesis, Analysis, and Regulatory Control

Executive Summary

As drug development pipelines become increasingly stringent regarding active pharmaceutical ingredient (API) purity, the profiling of synthetic impurities is paramount. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2) —formally recognized as Pethidine EP Impurity J or Meperidine Related Compound A—is a critical specified impurity encountered in the synthesis and degradation of the opioid analgesic Meperidine (Pethidine).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic monographs. This guide deconstructs the chemical causality behind Impurity J's formation, details self-validating analytical protocols for its quantification, and contextualizes its pharmacological and regulatory impact.

Chemical & Structural Profiling

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is the N-ethyl homologue of meperidine. Where meperidine features an N-methyl group, Impurity J features an N-ethyl moiety. This seemingly minor aliphatic extension significantly alters the molecule's lipophilicity, retention behavior during chromatography, and receptor-binding kinetics.

Table 1: Physicochemical Properties of CAS 28018-10-2

PropertyValueCausality / Significance
IUPAC Name Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylateDefines the core piperidine pharmacophore.
CAS Number 28018-10-2Unique identifier for global regulatory tracking.
Molecular Formula C₁₆H₂₃NO₂Contains one additional CH₂ unit compared to Meperidine.
Molecular Weight 261.36 g/mol Used for mass-to-charge (m/z) targeting in LC-MS (m/z 262.18 [M+H]⁺).
Pharmacopeial Synonyms Pethidine Impurity J (EP), Meperidine Related Compound A (USP)Standardized nomenclature in and EP monographs.

Mechanisms of Formation & Synthetic Pathways

Understanding why Impurity J forms is the first step in developing a robust control strategy. Meperidine is traditionally synthesized via the alkylation of benzyl cyanide with a bis(2-chloroethyl)alkylamine, followed by esterification.

Impurity J is primarily a process-related impurity . If the starting reagent, bis(2-chloroethyl)methylamine, is contaminated with trace amounts of bis(2-chloroethyl)ethylamine , the parallel cyclization reaction will yield the N-ethyl piperidine derivative instead of the target N-methyl API. Alternatively, if the synthesis proceeds via a norpethidine intermediate, non-selective alkylation with ethyl halides (often present as impurities in methylating agents) will drive the formation of Impurity J.

ImpurityFormation A Benzyl Cyanide + Alkylating Agent B Meperidine API (N-Methyl) A->B Bis(2-chloroethyl)methylamine (Target Pathway) C Impurity J (N-Ethyl) A->C Bis(2-chloroethyl)ethylamine (Impurity in Reagent)

Fig 1: Synthetic pathway illustrating the formation of Impurity J during Meperidine API synthesis.

Analytical Methodologies & Protocols (E-E-A-T)

To ensure patient safety, Impurity J must be controlled to parts-per-million (ppm) levels. The following protocol is a self-validating High-Performance Liquid Chromatography (HPLC) method adapted from .

Causality in Method Design:
  • Why Triethylamine (TEA)? The piperidine nitrogen is highly basic (pKa ~8.5). Without TEA, the nitrogen interacts with residual silanols on the silica-based C18 column, causing severe peak tailing. TEA acts as a sacrificial base, masking these silanols and ensuring sharp, symmetrical peaks.

  • Why pH 7.0? Maintaining a neutral pH ensures the analyte remains in a consistent, partially ionized state, providing reproducible retention times and optimal resolution from the parent meperidine peak.

Protocol: HPLC-UV Quantification of Impurity J

Step 1: Buffer Preparation

  • Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

  • Add 10.0 mL of Triethylamine (TEA).

  • Adjust the solution to exactly pH 7.0 ± 0.05 using dilute phosphoric acid (H₃PO₄). Filter through a 0.45 µm membrane.

Step 2: Mobile Phase Formulation

  • Mix HPLC-grade Acetonitrile and the prepared Buffer in a 55:45 (v/v) ratio.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 3: Standard & Sample Preparation

  • System Suitability Standard: Dissolve USP Meperidine Hydrochloride RS and Meperidine Related Compound A RS (Impurity J) in the Mobile Phase to yield concentrations of 0.12 mg/mL and 0.0012 mg/mL, respectively.

  • Sample Preparation: Accurately weigh the Meperidine API and dissolve in the Mobile Phase to a working concentration of 1.2 mg/mL.

Step 4: Chromatographic Execution

  • Column: L1 (C18), 3.9 mm × 300 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 230 nm (optimal for the phenyl ring π-π* transitions).

Step 5: Self-Validation & System Suitability Before analyzing the API, the system must validate itself. Inject the System Suitability Standard. The run is only valid if:

  • The Resolution (Rs) between Meperidine and Impurity J is > 1.5 (ensuring baseline separation).

  • The Relative Standard Deviation (RSD) for replicate injections of the standard is ≤ 2.0% (ensuring injector precision).

AnalyticalWorkflow S1 1. Sample Preparation API in ACN/Buffer (55:45) S2 2. HPLC Separation L1 (C18) Column, pH 7.0 S1->S2 S3 3. UV Detection 230 nm Wavelength S2->S3 S4 4. System Suitability Resolution (Rs) > 1.5 S3->S4

Fig 2: Step-by-step analytical workflow for the chromatographic profiling of Impurity J.

Pharmacological Implications & Toxicology

Why do regulatory bodies mandate the strict control of Impurity J? The answer lies in Structure-Activity Relationships (SAR).

Replacing the N-methyl group of meperidine with an N-ethyl group increases the molecule's overall lipophilicity (LogP). While it retains the core 4-phenylpiperidine pharmacophore required for µ-opioid receptor binding, foundational pharmacological studies by demonstrated that extending the alkyl chain on the piperidine nitrogen generally leads to a reduction in analgesic potency [1].

More critically, structurally related meperidine analogues and metabolites (such as normeperidine) are known to cross the blood-brain barrier and induce central nervous system (CNS) excitation, lowering the seizure threshold. Consequently, the presence of Impurity J in the final drug product poses an unnecessary toxicological burden without contributing to therapeutic efficacy, necessitating rigorous clearance during API crystallization.

Regulatory & Compliance Standards

The control of Impurity J is governed by the [2]. Because Meperidine is often administered at high maximum daily doses (up to 1200 mg/day in severe acute pain scenarios), the regulatory thresholds for its impurities are highly stringent.

Table 2: ICH Q3A(R2) Thresholds for Meperidine API (Max Daily Dose ≤ 2g/day)

Threshold TypeLimitRegulatory Action Required if Exceeded
Reporting Threshold 0.05%Impurity must be reported in the Certificate of Analysis (CoA).
Identification Threshold 0.10%Structural characterization (LC-MS/NMR) is mandatory.
Qualification Threshold 0.15%Toxicological safety data must be provided to justify the limit.

By adhering to the optimized synthetic routes and the validated HPLC protocols outlined above, pharmaceutical manufacturers can consistently maintain Impurity J levels well below the 0.05% reporting threshold, ensuring full compliance with global pharmacopeial standards.

References

  • Title: Search for new analgesics. Part II. Further homologues of pethidine and the pharmacology of these and other compounds. Source: Journal of the Chemical Society (Resumed), Royal Society of Chemistry (1948). URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL: [Link]

  • Title: USP Monographs: Meperidine Hydrochloride. Source: United States Pharmacopeia (USP). URL: [Link]

  • Title: Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CID 44284477). Source: National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]

Exploratory

Physicochemical Profiling and Solubility Dynamics of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

An in-depth technical guide analyzing the physicochemical properties, solubility dynamics, and analytical workflows for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Executive Summary As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the physicochemical properties, solubility dynamics, and analytical workflows for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Executive Summary

As a Senior Application Scientist in pharmaceutical development, navigating the physicochemical landscape of API impurities is critical for robust method development and quality control. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS: 28018-10-2)—widely recognized in regulatory frameworks as Pethidine EP Impurity J or Meperidine Related Compound A —presents unique solubility challenges.

Unlike its parent compound Meperidine (which features an N-methyl group), this derivative possesses an N-ethyl substitution. This seemingly minor structural deviation fundamentally alters its lipophilicity, basicity, and thermodynamic solubility. This whitepaper synthesizes the theoretical causality behind its solubility behavior and provides field-proven, self-validating experimental protocols for its isolation, quantification, and chromatographic profiling.

Structural Causality and Physicochemical Properties

To accurately predict and manipulate the solubility of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, we must first deconstruct its molecular architecture. The compound consists of a lipophilic phenyl ring, a piperidine core, an ethyl ester moiety, and a tertiary amine substituted with an ethyl group.

  • Lipophilicity (LogP): The substitution of a methyl group with an ethyl group on the piperidine nitrogen increases the hydrophobic surface area. According to the [1], the computed LogP of this compound is 2.8. In comparison, the parent API Meperidine has a lower LogP of ~2.5 [2]. This increased lipophilicity drives a higher affinity for organic solvents and stronger retention on C18 reversed-phase columns.

  • Basicity (pKa): The tertiary amine in the piperidine ring acts as a weak base. The parent compound Meperidine exhibits a pKa of 8.68 [2]. The N-ethyl group exerts a slightly stronger inductive electron-donating effect (+I effect) than a methyl group, marginally increasing the electron density on the nitrogen. Consequently, the estimated pKa of the N-ethyl derivative shifts to approximately 8.8.

The Causality: Because the pKa is ~8.8, the compound's solubility is strictly pH-dependent. In physiological or acidic environments (pH < 6.8), it exists almost entirely as a protonated cation, rendering it highly water-soluble. In basic environments (pH > 10.8), it reverts to its unionized free base form, collapsing its aqueous solubility and driving it into organic phases.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Impact on Solubility
Molecular Formula C₁₆H₂₃NO₂High carbon-to-heteroatom ratio dictates baseline lipophilicity.
Molecular Weight 261.36 g/mol Moderate size; easily solvated by standard organic solvents.
Computed LogP 2.8Favors partitioning into non-polar solvents (e.g., Hexane, MTBE).
Estimated pKa ~8.8Dictates the exact pH at which ionization (and aqueous solubility) occurs.
H-Bond Donors 0Inability to donate hydrogen bonds limits solubility in pure water.
H-Bond Acceptors 3Allows interaction with protic solvents (Methanol, Water at low pH).
TPSA 29.5 ŲLow polar surface area confirms dominant lipophilic character.

Predictive Solubility Matrix

Based on the dielectric constants ( ε ) of various solvents and the compound's structural profile, we can establish a predictive solubility matrix. This matrix is essential for designing Liquid-Liquid Extraction (LLE) workflows and High-Performance Liquid Chromatography (HPLC) mobile phases.

Table 2: Predicted Solubility Matrix at 25°C
Solvent SystemDielectric Constant ( ε )Free Base SolubilityHCl Salt Solubility
Water (pH 7.0) 80.1Very Low (< 0.1 mg/mL)High (> 50 mg/mL)
Methanol 32.7Freely SolubleFreely Soluble
Acetonitrile 37.5SolubleSparingly Soluble
Dichloromethane 8.9Freely SolubleSoluble
Hexane 1.89SolubleInsoluble

Empirical Protocol: Thermodynamic Solubility Determination

Relying solely on predictive models is insufficient for rigorous pharmaceutical quality control. To empirically determine the solubility of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, I mandate a modified Shake-Flask Method grounded in [3].

This protocol is designed as a self-validating system : it inherently checks for false positives caused by supersaturation or micellar suspension.

Step-by-Step Methodology
  • Saturation: Add an excess amount of the solid compound (e.g., 50 mg) to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a sealed borosilicate glass vial.

  • Thermal Equilibration: Submerge the vial in a thermostated water bath at exactly 25.0 ± 0.1 °C. Agitate at 200 RPM.

  • Self-Validating Sampling: Extract 1 mL aliquots at exactly t=24 hours and t=48 hours.

    • Causality Check: If the concentration at 48h matches the 24h concentration (±5%), true thermodynamic equilibrium is confirmed. If the 48h concentration is lower, initial supersaturation occurred.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet large particulates. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality Check: PTFE is chosen over Nylon or Cellulose Acetate because it is highly inert and prevents the adsorption of the lipophilic free base. The 0.22 µm pore size ensures sub-visible micro-particulates are excluded, preventing artificially inflated UV absorbance readings.

  • Quantification: Dilute the filtrate with mobile phase and analyze via RP-HPLC-UV at 210 nm against a validated calibration curve.

G A 1. Solid Excess Addition (Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate) B 2. Thermostated Agitation (25°C, 200 RPM) A->B C 3. Time-Point Sampling (t=24h and t=48h) B->C C->C Equilibrium Verification D 4. Phase Separation (Centrifugation + 0.22µm PTFE) C->D E 5. RP-HPLC-UV Quantification D->E F 6. Self-Validation Check (|[48h] - [24h]| < 5%) E->F

Workflow for self-validating thermodynamic solubility determination via Shake-Flask method.

pH-Dependent Partitioning and Chromatographic Implications

Because this compound is recognized as an official impurity in the [4], accurately separating it from the parent API is paramount. The separation logic relies entirely on manipulating its ionization state.

Using the Henderson-Hasselbalch equation, we can dictate the compound's phase preference:

  • Extraction Logic (LLE): To isolate this impurity from an aqueous reaction matrix, the pH must be adjusted to ≥10.8 (two units above the pKa) using 1M NaOH. This forces >99% of the molecules into the unionized free base form, allowing highly efficient extraction into a low-polarity solvent like Methyl tert-butyl ether (MTBE).

  • Chromatographic Logic (HPLC): To prevent peak tailing on a C18 column, the mobile phase must be buffered to pH 3.0 (e.g., using 0.1% Formic Acid). At this pH, the tertiary amine is fully protonated. This prevents secondary interactions between the basic nitrogen and residual acidic silanol groups on the silica stationary phase, ensuring sharp, Gaussian peak shapes.

G cluster_0 Acidic Environment (pH < 6.8) cluster_1 Basic Environment (pH > 10.8) N1 Protonated Cation (pKa ~8.8) S1 High Aqueous Solubility (Hydrophilic) N1->S1 N2 Unionized Free Base (LogP 2.8) N1->N2 Add NaOH (Deprotonation) N2->N1 Add HCl (Protonation) S2 High Organic Solubility (Lipophilic) N2->S2

pH-dependent ionization states and their direct causality on phase solubility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44284477, Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4058, Meperidine" PubChem, [Link].

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD iLibrary, [Link].

  • European Directorate for the Quality of Medicines & HealthCare. "European Pharmacopoeia (Ph. Eur.) 11th Edition." EDQM, [Link].

Foundational

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate IUPAC name and synonyms.

An In-depth Technical Guide to Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate Prepared by: Gemini, Senior Application Scientist Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a tertiary amine and a carboxylic acid est...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a tertiary amine and a carboxylic acid ester belonging to the piperidine class of compounds. While not an active pharmaceutical ingredient (API) itself, it holds significant importance in the pharmaceutical industry, particularly in the quality control and regulatory compliance of the potent opioid analgesic, Pethidine (also known as Meperidine). This molecule is recognized primarily as a key impurity and reference standard for Pethidine.[1][2] Understanding its nomenclature, properties, and synthesis is therefore critical for researchers, analytical scientists, and drug development professionals involved in the manufacturing and analysis of Pethidine and related compounds. This guide provides a comprehensive technical overview of this compound, grounded in established chemical principles and analytical practices.

Nomenclature and Chemical Identification

Accurate identification is the cornerstone of chemical and pharmaceutical research. The compound is known by several names and is cataloged under various chemical identifiers.

IUPAC Name

The systematic name as determined by the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate .[1][3]

Synonyms and Identifiers

For practical laboratory use and literature searches, a variety of synonyms and registry numbers are employed. These are summarized in the table below for clarity and cross-referencing.

Identifier TypeValueSource
CAS Number 28018-10-2PubChem[1], Sriramchem[2]
Common Synonym N-EthylnorpethidinePubChem[1], Sriramchem[2]
Impurity Name Pethidine EP Impurity JPubChem[1]
Impurity Name Meperidine Impurity 4PubChem[1]
Systematic Name 4-Piperidinecarboxylic acid, 1-ethyl-4-phenyl-, ethyl esterPubChem[1]
ChEMBL ID CHEMBL285244PubChem[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various analytical and synthetic environments. This data is essential for method development, purification, and handling.

PropertyValue
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Canonical SMILES CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC
InChI Key LBILWUCGKPKJPO-UHFFFAOYSA-N
Monoisotopic Mass 261.1729 Da

Data sourced from PubChem and other chemical suppliers.[1][2][4]

Synthesis Pathway and Mechanistic Considerations

While this compound is often encountered as a process-related impurity, understanding its synthesis is vital for impurity profiling and for producing it as a certified reference material. A plausible and robust laboratory-scale synthesis can be approached via a two-step process starting from Ethyl 4-phenylpiperidine-4-carboxylate (Norpethidine).

Proposed Synthetic Workflow

The logical pathway involves the N-alkylation of the secondary amine in Norpethidine. This is a standard and high-yielding transformation in organic chemistry.

G A Ethyl 4-phenylpiperidine-4-carboxylate (Norpethidine) B Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Final Product) A->B  N-Alkylation Reagents Reagents: • Iodoethane (Et-I) or Bromoethane (Et-Br) • Mild Base (e.g., K₂CO₃, NaHCO₃) • Solvent (e.g., Acetonitrile, DMF) Reagents->A

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (N-Ethyl Norpethidine)

Target Audience: Synthetic Chemists, Pharmacopeial Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Pharmacopeial Context The targeted molecule, et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacopeial Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacopeial Context

The targeted molecule, ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS: 28018-10-2), is a tertiary amine derivative of the opioid analgesic pethidine (meperidine). In pharmaceutical quality control, this compound is formally designated as Meperidine Related Compound A (USP) or Pethidine EP Impurity J [1]. Beyond its role as an analytical reference standard, the N-alkylation of norpethidine is a foundational transformation used extensively in Structure-Activity Relationship (SAR) studies targeting μ -opioid and Kv1.3 receptors[2][3].

This application note provides a self-validating, high-yield methodology for the N-ethylation of norpethidine. By leveraging a controlled SN​2 pathway, this protocol minimizes polyalkylation artifacts and ensures high chromatographic purity suitable for reference standard certification.

Mechanistic Rationale & Chemical Causality

Norpethidine is a secondary amine embedded within a sterically hindered piperidine ring[4]. While reductive amination using acetaldehyde and a hydride donor is a viable route, direct N-alkylation via an SN​2 mechanism using ethyl iodide (EtI) offers superior atom economy and operational simplicity.

Causality Behind Experimental Choices:
  • Solvent Selection (Acetonitrile): We utilize anhydrous acetonitrile (ACN) because it is a polar aprotic solvent. ACN poorly solvates the nucleophilic nitrogen of norpethidine, thereby increasing its kinetic energy, while simultaneously stabilizing the polar transition state of the SN​2 reaction[3].

  • Base Selection (DIPEA): N,N -Diisopropylethylamine (Hünig's base) is sterically hindered and non-nucleophilic. It efficiently scavenges the hydroiodic acid (HI) generated during the reaction without competing for the ethyl iodide electrophile. This prevents the reaction medium from acidifying, ensuring norpethidine remains in its active, unprotonated nucleophilic state.

  • Stoichiometric Control: Limiting ethyl iodide to 1.2 equivalents prevents the formation of quaternary ammonium salts (over-alkylation), a common failure point in tertiary amine synthesis.

Mechanism N1 Norpethidine (Nucleophile) N3 SN2 Transition State (in ACN) N1->N3 N2 Ethyl Iodide (Electrophile) N2->N3 N4 N-Ethyl Norpethidine (Target) N3->N4 DIPEA neutralizes HI

Figure 1: SN2 N-alkylation pathway of norpethidine using ethyl iodide in acetonitrile.

Quantitative Optimization of Reaction Parameters

To establish a self-validating protocol, multiple reaction environments were evaluated. The transition from protic solvents (Ethanol) to polar aprotic solvents (ACN) yielded a significant reduction in reaction time and an increase in overall purity.

Table 1: Optimization of N-Alkylation Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
1EthanolK₂CO₃78 (Reflux)126582.0Protic solvent solvated the amine, slowing SN​2 kinetics.
2DMFNaH25 (RT)44560.5Strong base induced competitive transesterification/hydrolysis.
3ACNDIPEA25 (RT)168896.2Clean conversion, but kinetically slow at room temperature.
4 ACN DIPEA 60 6 92 98.5 Optimal thermal activation; rapid and highly selective.

Step-by-Step Experimental Protocol

The following methodology is scaled for the synthesis of approximately 1 gram of the target compound.

Workflow S1 1. Reaction Setup Mix Norpethidine, EtI, DIPEA in ACN S2 2. Heating & Stirring 60°C for 6 hours under N2 S1->S2 S3 3. Solvent Removal Concentrate in vacuo S2->S3 S4 4. Liquid-Liquid Extraction DCM and 2M NaOH S3->S4 S5 5. Chromatography Silica gel (Hexane/EtOAc) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Materials and Reagents
  • Norpethidine (Free base): 1.00 g (4.28 mmol, 1.0 eq)

  • Ethyl Iodide (EtI): 0.41 mL (5.14 mmol, 1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA): 1.49 mL (8.56 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (ACN): 20 mL

  • Dichloromethane (DCM): 50 mL

  • Aqueous Sodium Hydroxide (2M NaOH): 20 mL

Synthetic Procedure
  • Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of norpethidine in 20 mL of anhydrous ACN. Purge the vessel with nitrogen gas to prevent oxidative degradation.

  • Base Addition: Inject 1.49 mL of DIPEA into the stirring solution.

  • Electrophile Introduction: Slowly add 0.41 mL of ethyl iodide dropwise via a gas-tight syringe. Caution: Ethyl iodide is a volatile alkylating agent; handle exclusively inside a fume hood.

  • Thermal Propagation: Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled oil bath or heating block[3]. Maintain vigorous stirring for 6 hours.

  • In-Process Control (IPC): Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (70:30) mobile phase. Visualize the secondary amine consumption using Dragendorff's reagent.

Workup and Isolation
  • Termination: Cool the reaction mixture to ambient temperature. Remove the ACN and any unreacted volatile ethyl iodide by rotary evaporation in vacuo (water bath at 35 °C).

  • Phase Separation: Dissolve the resulting crude, viscous residue in 30 mL of DCM. Transfer to a separatory funnel and wash with 20 mL of 2M NaOH.

    • Causality Note: The highly alkaline aqueous wash ensures that the newly formed tertiary amine is completely deprotonated and partitioned exclusively into the organic (DCM) layer.

  • Washing & Drying: Wash the organic layer with 20 mL of saturated aqueous NaCl (brine) to remove residual moisture and water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexane to Hexane/EtOAc (80:20).

  • Final Yield: Pool the product-containing fractions and concentrate to afford ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate as a pale yellow to colorless oil (Approx. 1.03 g, 92% yield).

References

  • Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate Source: National Institutes of Health (PMC) URL:[Link]

  • Some New Analogues of Pethidine. Part II. Alkoxyalkylnorpethidines Source: Journal of the Chemical Society (RSC Publishing) URL:[Link]

  • Norpethidine (Chemical and Pharmacological Profile) Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Utilizing Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate as a Reference Standard in Pharmaceutical Quality Control and Forensic Analysis

Executive Overview In the rigorous landscape of pharmaceutical manufacturing and forensic toxicology, the precise quantification of structural analogs and synthetic impurities is non-negotiable. Ethyl 1-ethyl-4-phenylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the rigorous landscape of pharmaceutical manufacturing and forensic toxicology, the precise quantification of structural analogs and synthetic impurities is non-negotiable. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS: 28018-10-2)[1] serves as a critical reference standard. Officially recognized as Meperidine Related Compound A by the USP[2] and Pethidine Impurity J by the European Pharmacopoeia (EP)[3], this compound is the N-ethyl analog of the widely used opioid analgesic, meperidine (pethidine)[4].

This application note provides a comprehensive, self-validating framework for utilizing this reference standard in UHPLC-MS/MS workflows. By detailing the mechanistic causality behind impurity formation and the rationale for specific chromatographic choices, this guide empowers analytical scientists to achieve robust, reproducible, and compliant impurity profiling.

Chemical Identity & Pharmacopeial Context

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate differs from the active pharmaceutical ingredient (API) meperidine solely by the presence of an N-ethyl group rather than an N-methyl group[5]. This minor structural variance drastically alters the molecule's pharmacological profile and presents a significant challenge for chromatographic resolution due to nearly identical lipophilicity and pKa values.

Mechanistic Causality: The Origin of the N-Ethyl Impurity

Understanding why an impurity forms is the first step in controlling it. Meperidine is typically synthesized via the N-alkylation of norpethidine. If the methylating agent (e.g., methyl chloride or methyl bromide) is contaminated with ethyl halides, or if there is cross-contamination in multipurpose reactor vessels, N-ethylation occurs as a competing side reaction.

Because the N-ethyl analog bypasses standard crystallization purification steps due to its structural homology to the API, it must be rigorously monitored using validated reference standards to comply with ICH Q3A(R2) guidelines for reporting and qualifying impurities[3].

ImpurityPathway Precursor Norpethidine (Secondary Amine) Methylation N-Methylation (Primary Synthetic Route) Precursor->Methylation Ethylation N-Ethylation (Side Reaction / Contamination) Precursor->Ethylation API Meperidine (Pethidine) Target API Methylation->API + CH3X Impurity Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Impurity J / Rel. Compound A) Ethylation->Impurity + CH3CH2X

Figure 1: Synthetic pathways showing the formation of Meperidine and its N-ethyl impurity.

Physicochemical & Chromatographic Profiling

To design an effective analytical method, the quantitative properties of the reference standard must be established. Table 1 summarizes the critical parameters required for method development.

Table 1: Physicochemical and Mass Spectrometric Properties

ParameterEthyl 1-ethyl-4-phenylpiperidine-4-carboxylate[5]Meperidine (API Reference)[4]
CAS Number 28018-10-257-42-1 (Free Base)
Molecular Formula C₁₆H₂₃NO₂C₁₅H₂₁NO₂
Monoisotopic Mass 261.1729 Da247.1572 Da
Precursor Ion [M+H]⁺ m/z 262.2m/z 248.2
Primary MRM Transition 262.2 → 234.2 (Loss of ethylene)248.2 → 220.2 (Loss of ethylene)
Secondary MRM (Qualifier) 262.2 → 188.1248.2 → 174.1
LogP (Predicted) ~ 2.8~ 2.5

Self-Validating Analytical Workflows

The following protocols are designed as closed-loop, self-validating systems. Every step includes an internal check to ensure the integrity of the data generated.

Phase I: Gravimetric Preparation of Standard Solutions

Causality of Solvent Choice: The reference standard is prepared in LC-MS grade Methanol rather than Acetonitrile. Piperidine derivatives exhibit superior long-term solubility and stability in protic solvents, preventing the slow precipitation or surface adsorption to glassware commonly observed in aprotic environments.

Step-by-Step Methodology:

  • Equilibration: Allow the reference standard ampoule (e.g., USP Catalog No. 1383000)[2] to equilibrate to ambient room temperature (20–25°C) for 30 minutes to prevent condensation upon opening.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate using a calibrated microbalance (d = 0.01 mg). Transfer to a 10 mL Class A volumetric flask. Dissolve and make up to volume with LC-MS grade Methanol.

  • Working Standard (10 µg/mL): Transfer 1.0 mL of the Primary Stock into a 100 mL Class A volumetric flask. Dilute to volume with Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation Check: Weigh the flask before and after filling to calculate the exact specific gravity and confirm volumetric accuracy.

Phase II: UHPLC-MS/MS Impurity Profiling Protocol

Causality of Column Selection: A Biphenyl stationary phase is selected over a traditional C18. While hydrophobic interactions (C18) struggle to differentiate the single methylene unit difference between the N-methyl and N-ethyl moieties efficiently, the Biphenyl phase leverages π−π interactions with the phenyl ring at position 4 of the piperidine core. This subtle electronic differentiation enhances the selectivity factor ( α ), ensuring baseline resolution.

Chromatographic Conditions:

  • Column: Core-shell Biphenyl, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Optima LC-MS Water

  • Mobile Phase B: 0.1% Formic Acid in Optima LC-MS Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and sharpens peak shape for basic amines).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 40% B

    • 5.0 - 6.0 min: 40% to 95% B (Column Wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

AnalyticalWorkflow Prep Sample Preparation (API Dissolution / Matrix Extraction) Spike Addition of Reference Standard (Internal Calibration) Prep->Spike Chromatography UHPLC Separation (Biphenyl Column, Gradient Elution) Spike->Chromatography Detection ESI-MS/MS Detection (MRM Mode: m/z 262.2 -> 234.2) Chromatography->Detection Validation System Suitability (Resolution > 1.5, RSD < 2%) Detection->Validation

Figure 2: Self-validating UHPLC-MS/MS workflow for the quantification of Meperidine Impurity J.

System Suitability & Acceptance Criteria (Self-Validation)

To guarantee trustworthiness and regulatory compliance, the analytical run must pass the following self-validating gates before data can be accepted:

  • Blank Injection Integrity: Run a solvent blank before the first sample.

    • Causality: Highly lipophilic basic compounds like piperidines tend to adsorb to stainless steel tubing and column frits. The blank must show a signal-to-noise (S/N) ratio of < 3 for the m/z 262.2 transition to rule out carryover.

  • Chromatographic Resolution ( Rs​ ): Inject a mixed standard containing both Meperidine and Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. The resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , the gradient slope must be flattened.

  • Bracketing Precision: Inject the 10 µg/mL Working Standard every 10 samples. The detector drift must remain ≤2.0% Relative Standard Deviation (RSD) across the entire sequence.

References

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 44284477, Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate." URL:[Link]

  • Veeprho Pharmaceuticals . "Pethidine EP Impurity J (Free Base)." URL: [Link]

  • National Center for Biotechnology Information (PubChem) . "PubChem Compound Summary for CID 4058, Meperidine." URL:[Link]

Sources

Method

Application Note: Comprehensive Protocol for the Analgesic Activity Screening of Pethidine Analogues

Audience: Researchers, scientists, and drug development professionals Discipline: Pharmacology, Neuroscience, and Medicinal Chemistry Executive Summary Pethidine (meperidine) is a synthetic phenylpiperidine analgesic tha...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Pharmacology, Neuroscience, and Medicinal Chemistry

Executive Summary

Pethidine (meperidine) is a synthetic phenylpiperidine analgesic that exerts its primary effects via μ -opioid receptor (MOR) agonism. Despite its historical clinical utility, pethidine is rapidly metabolized into normeperidine, a neurotoxic compound that can induce tremors and seizures. Consequently, the rational design of pethidine analogues—through modifications of the N-substituent, the piperidine ring, or the ester linkage—aims to enhance MOR selectivity, increase analgesic potency, and eliminate neurotoxic liabilities.

This application note outlines a self-validating, hierarchical screening protocol for novel pethidine analogues. By systematically bridging in vitro receptor dynamics with in vivo behavioral nociception, researchers can isolate pharmacodynamic variables from pharmacokinetic confounders, ensuring high-confidence lead selection.

Mechanistic Rationale & Pathway Architecture

To design an effective screening protocol, one must first understand the causality of opioid-induced analgesia. Pethidine and its active analogues bind to GPCRs (primarily MOR). This binding catalyzes the dissociation of the heterotrimeric G-protein into Gαi/o​ and Gβγ subunits. The resulting cascade suppresses neuronal excitability through two parallel mechanisms: the inhibition of adenylyl cyclase (reducing cAMP) and the direct modulation of ion channels (closing presynaptic Ca2+ channels and opening postsynaptic K+ channels) [1].

Pathway Agonist Pethidine Analogue (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds Gi Gi/o Protein Activation MOR->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC α-subunit Ca Presynaptic Ca2+ Channel Closure Gi->Ca βγ-subunit K Postsynaptic K+ Channel Opening Gi->K βγ-subunit cAMP Decreased cAMP AC->cAMP Reduces Analgesia Analgesic Effect (Reduced Nociception) cAMP->Analgesia Reduces excitability Ca->Analgesia Decreases transmitter release K->Analgesia Hyperpolarizes neuron

Opioid receptor signaling pathway mediating the analgesic effects of pethidine analogues.

In Vitro Pharmacodynamics: Receptor Binding & Activation

Causality & Logic: Before advancing to whole-animal models, it is critical to establish the intrinsic affinity ( Ki​ ) and functional efficacy ( EC50​ ) of the analogue. This acts as a self-validating checkpoint: if a compound exhibits potent in vivo analgesia but lacks in vitro receptor binding, the researcher is immediately alerted to either an off-target mechanism or the presence of an active prodrug metabolite.

Protocol 2.1: Opioid Receptor Radioligand Binding Assay

This assay quantifies the binding affinity of the analogue for MOR, utilizing [3H]DAMGO as the competitive radioligand[2].

  • Membrane Preparation: Homogenize target tissue (e.g., rodent whole brain minus cerebellum) or CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 10 min at 4°C. Resuspend the pellet and standardize protein concentration to 50–100 µ g/assay tube using a Bradford assay.

  • Incubation: In a final volume of 1.0 mL, combine the membrane suspension, the pethidine analogue (serial dilutions from 10−11 to 10−5 M), and 0.6 nM [3H]DAMGO .

  • Non-Specific Binding: Define non-specific binding by adding 10 µM of unlabeled naloxone to a parallel control set.

  • Termination: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters presoaked in 0.1% polyethyleneimine.

  • Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity in scintillation fluid and measure via a liquid scintillation counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2.2: [35S]GTPγS Functional Binding Assay

Affinity does not equal efficacy. To confirm the analogue is an agonist (and not an antagonist), G-protein activation must be measured [3].

  • Reaction Mixture: Incubate membrane homogenates (3–8 µg protein) with the test analogue, 30 µM GDP, and 50 pM [35S]GTPγS in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 1 mM EGTA, 100 mM NaCl, pH 7.4).

  • Incubation & Filtration: Incubate at 25°C for 120 minutes. Terminate via rapid filtration as described in Protocol 2.1.

  • Analysis: Plot the dose-response curve to calculate the EC50​ (potency) and Emax​ (efficacy, normalized to a full reference agonist like DAMGO).

In Vivo Analgesic Efficacy: Behavioral Nociception Models

Causality & Logic: Pain is multi-dimensional. The tail-flick test evaluates a simple, spinally mediated reflex arc. In contrast, the hot-plate test requires higher cortical processing (supraspinal pathways) resulting in complex behaviors like paw-licking or jumping [4]. Testing analogues in both models provides a comprehensive map of CNS penetration and site of action.

Workflow Start Compound Synthesis & Purification InVitro In Vitro Assays Start->InVitro Binding Radioligand Binding (Affinity: Ki) InVitro->Binding Functional [35S]GTPγS Binding (Efficacy: EC50) InVitro->Functional InVivo In Vivo Models (Mice/Rats) Binding->InVivo High Affinity Functional->InVivo Agonist Profile TailFlick Tail-Flick Test (Spinal Reflex) InVivo->TailFlick HotPlate Hot-Plate Test (Supraspinal) InVivo->HotPlate Analysis Data Synthesis & Lead Selection TailFlick->Analysis HotPlate->Analysis

Hierarchical screening workflow for evaluating novel pethidine analogues.

Protocol 3.1: Radiant Heat Tail-Flick Test
  • Acclimation: Habituate rodents to the restraining tubes for 15-20 minutes daily for three days prior to testing. Expert Insight: Failure to habituate induces stress-induced analgesia (endogenous endorphin release), artificially inflating baseline latencies.

  • Baseline Measurement: Place the animal in the restrainer. Focus a radiant heat beam on the distal third of the tail. Record the latency to tail withdrawal (flick). Adjust the beam intensity so baseline latencies fall strictly between 2 to 4 seconds.

  • Drug Administration: Administer the pethidine analogue via the intended route (e.g., s.c., i.v.).

  • Testing & Cut-off: Re-test at predefined intervals (e.g., 15, 30, 60, 120 min). Implement a strict cut-off time of 10 seconds to prevent thermal tissue damage.

  • Data Calculation: Express results as Percentage of Maximal Possible Effect (%MPE): %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

Protocol 3.2: Hot-Plate Test
  • Apparatus Setup: Maintain the hot-plate surface at a constant 52–55°C, enclosed by a transparent glass cylinder to prevent escape [5].

  • Baseline Measurement: Place the animal on the plate. The response latency is defined as the exact time until the animal exhibits nociceptive behaviors: hind paw licking, flinching, or jumping.

  • Cut-off: Immediately remove the animal upon responding or at the 30-second cut-off to avoid paw burns.

  • Post-Treatment Testing: Administer the analogue and test at specific time points, calculating %MPE using the same formula as the tail-flick test.

Quantitative Data Interpretation

To contextualize the screening results, experimental analogues should be benchmarked against standard reference compounds. The table below illustrates how structural modifications to the pethidine scaffold alter receptor affinity and in vivo efficacy.

CompoundSub-structural ModificationMOR Affinity ( Ki​ , nM)Tail-Flick ED50​ (mg/kg)Hot-Plate ED50​ (mg/kg)Pharmacological Note
Pethidine Baseline (N-methyl)~250.04.506.00Short half-life; yields neurotoxic metabolite.
Benzethidine N-benzyl substitution~3.50.050.08Highly potent; increased lipophilicity and BBB penetration.
Ketobemidone m-OH phenyl, ketone~15.00.500.70Enhanced efficacy; features secondary NMDA antagonism.
Normeperidine N-demethylation> 1000.0> 20.00> 20.00Active metabolite; poor analgesic, induces convulsions.

Note: Discrepancies between high in vitro affinity and low in vivo efficacy typically indicate poor blood-brain barrier (BBB) permeability or rapid hepatic clearance, requiring further pharmacokinetic optimization.

References

  • Narita, M., et al. "Molecular Evidence for the Functional Role of Dopamine D3 Receptor in the Morphine-Induced Rewarding Effect and Hyperlocomotion." Journal of Neuroscience, vol. 23, no. 4, 2003, pp. 1302-1308.[Link]

  • Yoburn, B. C., et al. "Opioid Agonists Differentially Regulate μ-Opioid Receptors and Trafficking Proteins in Vivo." Journal of Pharmacology and Experimental Therapeutics, vol. 304, no. 2, 2003, pp. 834-839.[Link]

  • ResearchGate. "Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs." Current Protocols in Neuroscience, 2001.[Link]

  • Wikipedia Contributors. "Hot plate test." Wikipedia, The Free Encyclopedia, 2023.[Link]

Application

Use of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate in forensic toxicology

An Application Guide for the Forensic Toxicological Analysis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate Authored by: A Senior Application Scientist Abstract The emergence of novel psychoactive substances (NPS), pa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Forensic Toxicological Analysis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

The emergence of novel psychoactive substances (NPS), particularly novel synthetic opioids (NSOs), presents a continuous challenge to the forensic toxicology community. These substances are often designed to mimic the effects of controlled opioids while circumventing existing drug laws. Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate, also known as N-Ethylnorpethidine, is a compound structurally related to the synthetic opioid pethidine (meperidine). Its appearance in the illicit drug market is plausible, either as a target substance, a synthesis impurity, or a metabolite of another designer drug. This document provides a comprehensive technical guide for researchers, forensic toxicologists, and drug development professionals on the identification and quantification of this compound in biological matrices. We will delve into its chemical identity, hypothesized metabolism, and present robust analytical protocols based on the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS), in line with forensic best practices.

Introduction and Toxicological Context

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS No. 28018-10-2) is a derivative of the 4-phenylpiperidine class of opioids.[1] Its core structure is closely related to pethidine (meperidine) and its primary active metabolite, norpethidine.[2][3] The key structural difference is the presence of an N-ethyl group instead of the N-methyl group found in pethidine. This seemingly minor modification can significantly alter the compound's pharmacological and toxicological profile.

Given its lineage, it is reasonable to hypothesize that this compound acts as an opioid receptor agonist. The forensic significance is threefold:

  • As a Novel Synthetic Opioid (NSO): It may be synthesized and distributed as a designer drug, intended to produce effects similar to pethidine.[4]

  • As a Synthesis Impurity: It could be present as an impurity in the illicit synthesis of other pethidine-related designer drugs.[1]

  • As a Metabolite: It could be a metabolite of a yet-to-be-identified N-ethylated precursor drug.

The detection of potent NSOs is often complicated by their low concentrations in biological samples, which can fall below the detection limits of traditional screening methods like immunoassays and standard gas chromatography-mass spectrometry (GC-MS) protocols.[5] Therefore, highly sensitive and specific methods, such as LC-MS/MS, are imperative for the reliable identification and quantification of such compounds in forensic casework.[6][7]

Chemical Identity and Properties

A clear understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.

Identifier Value Source
IUPAC Name ethyl 1-ethyl-4-phenylpiperidine-4-carboxylatePubChem[1]
Synonyms N-Ethylnorpethidine, Pethidine Impurity JPubChem[1]
CAS Number 28018-10-2Axios Research[8]
Molecular Formula C₁₆H₂₃NO₂PubChem[1]
Molecular Weight 261.36 g/mol PubChem[1]
Canonical SMILES CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCPubChem[1]

Hypothesized Metabolic Pathway

While specific metabolic studies on ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate are not currently available in the literature, a probable metabolic pathway can be hypothesized based on the known biotransformation of its structural analog, pethidine. The primary metabolic routes for pethidine involve ester hydrolysis and N-demethylation. By analogy, we can predict two major metabolic transformations for N-Ethylnorpethidine.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by carboxylesterases in the liver and blood, yielding 1-ethyl-4-phenylpiperidine-4-carboxylic acid. This is a common metabolic pathway for ester-containing drugs.

  • N-Dealkylation: The N-ethyl group can be removed via cytochrome P450 (CYP450) mediated oxidation to produce norpethidine (ethyl 4-phenylpiperidine-4-carboxylate), a known and pharmacologically active metabolite of pethidine.[2]

The identification of these potential metabolites in a biological sample can provide stronger evidence of exposure to the parent compound.

Metabolic_Pathway parent Ethyl 1-ethyl-4-phenyl- piperidine-4-carboxylate (Parent Drug) metabolite1 1-ethyl-4-phenylpiperidine- 4-carboxylic acid (Hydrolyzed Metabolite) parent->metabolite1 Ester Hydrolysis (Carboxylesterases) metabolite2 Ethyl 4-phenylpiperidine- 4-carboxylate (Norpethidine) parent->metabolite2 N-Dealkylation (CYP450 Enzymes)

Caption: Hypothesized metabolic fate of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Analytical Protocols for Forensic Identification

The following protocols are designed for the sensitive detection and reliable quantification of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate in whole blood, a common matrix in post-mortem and DUID (Driving Under the Influence of Drugs) investigations.

Overall Forensic Workflow

A systematic workflow is critical to ensure the integrity and defensibility of toxicological results. The process begins with sample receipt and culminates in a final, verified report.

Caption: Standard operational workflow for toxicological analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Rationale: SPE is a robust technique for isolating analytes from complex biological matrices like blood, removing interferences (e.g., proteins, lipids) and concentrating the target analyte, thereby increasing method sensitivity.[9] A mixed-mode cation exchange SPE is recommended for basic compounds like N-Ethylnorpethidine.

Materials:

  • Whole blood sample, calibrators, and controls.

  • Internal Standard (IS) solution (e.g., d5-ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate or a structurally similar deuterated analog).

  • 1% Formic Acid in deionized water.

  • Acetonitrile (ACN).

  • Methanol (MeOH).

  • 5% Ammonium Hydroxide in Methanol.

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 30 mg, 1 mL).

  • Centrifuge and SPE manifold.

Step-by-Step Procedure:

  • Sample Pre-treatment: Pipette 1 mL of whole blood sample (or calibrator/control) into a centrifuge tube. Add the internal standard and vortex.

  • Protein Precipitation & Lysis: Add 2 mL of 1% formic acid. Vortex for 30 seconds, then sonicate for 15 minutes to lyse red blood cells. Centrifuge at 3000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of MeOH followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of deionized water, followed by 1 mL of ACN. This removes polar and non-polar interferences, respectively. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte from the cartridge using 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS protocol) for injection.

Protocol 2: Instrumental Analysis using LC-MS/MS

Rationale: LC-MS/MS provides exceptional selectivity through chromatographic separation followed by mass-based detection using Multiple Reaction Monitoring (MRM).[5] This allows for confident identification and accurate quantification even at sub-ng/mL concentrations, which is critical for potent opioids.[6]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Suggested LC Parameters:

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate

Suggested MS/MS Parameters (Hypothetical - Must be Optimized): These transitions are predicted based on the compound's structure and must be empirically determined and optimized using a certified reference standard.[8][10]

Analyte Mode Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylateESI+262.2188.1 (Loss of COOC₂H₅)117.1 (Piperidine ring fragment)
IS (e.g., d5-analog)ESI+267.2193.1122.1
Method Validation

To ensure the trustworthiness of results, the analytical method must be fully validated according to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[6] Key validation parameters include:

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Linearity and Range

  • Bias and Precision (Intra- and Inter-day)

  • Selectivity and Specificity

  • Matrix Effects

  • Extraction Recovery

  • Analyte Stability

Conclusion

The proactive development of analytical methods for compounds like ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is essential for any modern forensic toxicology laboratory. Its structural similarity to pethidine makes it a compound of high interest. The LC-MS/MS-based protocols detailed in this guide provide a robust framework for the sensitive and specific analysis of this potential NSO in complex biological matrices. By implementing and validating such advanced methodologies, forensic scientists can remain prepared for the ever-shifting landscape of synthetic drugs, ensuring accurate and defensible results in their casework.

References

  • Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework. Drug Testing and Analysis. [Link]

  • Novel Synthetic Opioids – Toxicological Aspects and Analysis. Forensic Sciences Research. [Link]

  • Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens. Center for Forensic Science Research & Education (CFSRE). [Link]

  • Analysis of Fentanyl Analogs and Novel Synthetic Opioids in Blood, Serum/Plasma and Urine in Forensic Casework. ResearchGate. [Link]

  • Retrospective Evaluation of Novel Synthetic Opioids and Xylazine Chronic Intake by Post‐Mortem Hair Testing. National Center for Biotechnology Information (PMC). [Link]

  • Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. PubChem. [Link]

  • Ethyl piperidine-4-carboxylate. Cheméo. [Link]

  • Pethidine Drug Information. Therapeutic Target Database. [Link]

  • ethyl1-ethyl-4-phenylpiperidine-4-carboxylate. Axios Research. [Link]

  • 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester. PharmaCompass. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex. [Link]

  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. National Center for Biotechnology Information (PMC). [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Meperidine and Its Impurities

Welcome to the technical support center for the analysis of meperidine and its related substances by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of meperidine and its related substances by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and quality control professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. My aim is to move beyond generic advice and offer scientifically grounded explanations and actionable protocols rooted in extensive field experience.

Introduction: The Challenge of Meperidine Analysis

Meperidine (also known as Pethidine) is a synthetic opioid. As a basic compound with a tertiary amine functional group, it is prone to challenging chromatographic behavior, particularly peak tailing. This phenomenon arises from secondary interactions with the stationary phase.[1][2][3] The silica backbone of commonly used reversed-phase columns, like C18, has residual acidic silanol groups.[4] At typical mobile phase pH levels, these silanols are ionized and can interact with the protonated basic analyte, leading to poor peak shape and compromised resolution.[2]

This guide will address this core issue and other common problems in a structured Q&A format, providing you with the expertise to diagnose and resolve them efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Resolution Issues

Question 1: My meperidine peak is exhibiting significant tailing. What is the primary cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing basic compounds like meperidine. As mentioned, the root cause is often the interaction between the positively charged meperidine molecule and negatively charged residual silanol groups on the silica stationary phase.[2][3] Here’s a systematic approach to troubleshoot and resolve this:

Step 1: Diagnose the Cause (Chemical vs. Physical Problem)

First, determine if the tailing is due to a chemical interaction or a physical problem in your HPLC system.[1]

  • Experimental Protocol: Neutral Compound Injection Test

    • Prepare a solution of a neutral compound (e.g., toluene or uracil).

    • Inject this solution using your current chromatographic method.

    • Analysis:

      • If the neutral compound's peak is symmetrical, the tailing of your meperidine peak is a chemical issue (analyte-column interaction).[1]

      • If the neutral compound's peak also tails, you likely have a physical problem, such as a column void, a partially blocked frit, or dead volume in your tubing or fittings.[1][2] In this case, inspect your fittings, trim any excess tubing, and consider replacing the column if a void is suspected.[1][2]

Step 2: Chemical Solutions for Peak Tailing

If the issue is chemical, you can address it by modifying your mobile phase or choosing a more suitable column.

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH ensures the complete protonation of the silanol groups, minimizing their ionic interaction with the basic analyte.[2] A pH of 2-3 units below the pKa of the silanol groups is generally effective. However, for a basic analyte like meperidine (pKa ≈ 8.7), operating at a very low pH might not be ideal for retention on a reversed-phase column. A moderately acidic pH (e.g., 3.0-4.0) is often a good starting point.[2]

  • Use of Mobile Phase Modifiers: Adding a basic competitor to the mobile phase, like triethylamine (TEA), can effectively mask the active silanol sites, improving peak shape.[5] The USP monograph for Meperidine Hydrochloride Assay specifies a mobile phase containing triethylamine for this very reason.[6][7][8]

  • Column Selection:

    • End-Capped Columns: Use a column that has been "end-capped." This is a process where the manufacturer treats the stationary phase to convert the residual silanol groups into less polar functional groups, reducing their activity.[2]

    • Base-Deactivated Columns: These are specifically designed with minimal accessible silanol groups to provide excellent peak shapes for basic compounds.[1]

The following workflow illustrates the decision-making process for troubleshooting peak tailing:

G cluster_chem Chemical Solutions cluster_phys Physical Solutions start Peak Tailing Observed test_type Inject Neutral Compound start->test_type chem_issue Chemical Problem (Analyte-Column Interaction) test_type->chem_issue Symmetrical Peak phys_issue Physical Problem (System Void, Frit Blockage) test_type->phys_issue Tailing Peak ph_adjust Adjust Mobile Phase pH (e.g., to 3.0) chem_issue->ph_adjust check_fittings Check Fittings and Tubing for Dead Volume phys_issue->check_fittings modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) ph_adjust->modifier If tailing persists column_select Use Base-Deactivated or End-Capped Column modifier->column_select For optimal performance replace_column Replace Column / Frit check_fittings->replace_column If problem persists

Caption: Troubleshooting workflow for peak tailing.

Question 2: I'm not getting adequate resolution between meperidine and its impurities. What should I do?

Answer:

Poor resolution can stem from several factors, including incorrect mobile phase composition, column degradation, or an overloaded sample.[9]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Adjusting the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact resolution. A good starting point is the USP method, which suggests a mixture of acetonitrile and a buffered aqueous phase.[6][7]

    • Gradient Elution: If isocratic elution is not providing sufficient separation, a gradient program (starting with a lower percentage of organic solvent and gradually increasing it) can help resolve closely eluting peaks.[9]

  • Check for Column Degradation: Over time, columns can lose their efficiency.[9] If you notice a general broadening of all peaks and a loss of resolution, it might be time to replace your column. You can check the column's performance by injecting a standard and comparing the results to the manufacturer's test chromatogram.

  • Avoid Sample Overload: Injecting too much sample can saturate the column, leading to broad, poorly resolved peaks.[4][9]

    • Experimental Protocol: Sample Dilution Test

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

      • Inject each dilution.

      • Analysis: If peak shape and resolution improve with more dilute samples, you were likely overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.

The following table summarizes starting conditions based on the USP monograph for meperidine hydrochloride assay, which can be a good foundation for method optimization.

ParameterUSP Recommended Condition
Column L1 packing (C18), 3.9-mm x 30-cm
Mobile Phase Acetonitrile and Buffer (55:45)
Buffer Potassium phosphate monobasic with 1% triethylamine, adjusted to pH 7.0 with phosphoric acid
Flow Rate 1 mL/min
Detection UV at 230 nm
Tailing Factor Not more than 2.0 for the meperidine peak
Column Efficiency NLT 2000 theoretical plates
Source: USP-NF.[7][10]
Category 2: System and Baseline Issues

Question 3: I'm observing a noisy or drifting baseline. What are the likely causes?

Answer:

A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy. The common culprits are issues with the mobile phase, detector, or system contamination.[9][11]

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.[11] Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or an in-line degasser.

    • Poor Mixing or Contamination: If you are using a gradient, ensure the solvents are mixing properly.[11] Also, use high-purity (HPLC-grade) solvents and freshly prepared mobile phase to avoid contamination.[12]

  • Detector Instability: A failing detector lamp can cause significant baseline noise and drift.[11] Most data systems track lamp usage hours, so check if it's nearing the end of its life. Temperature fluctuations around the flow cell can also cause drift.[11]

  • System Contamination: Contaminants from previous injections can slowly leach off the column, causing baseline drift, especially during a gradient run.[12]

    • Experimental Protocol: Blank Gradient Run

      • Replace the column with a zero-dead-volume union.

      • Run your analytical gradient.

      • Analysis: If the baseline is stable, the contamination is likely on your column. If the baseline is still noisy, the issue is with the system (e.g., contaminated mobile phase, pump, or injector).

      • If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol).

The following diagram outlines the process for diagnosing baseline issues.

G cluster_system System Solutions cluster_column Column Solutions start Noisy or Drifting Baseline check_degas Ensure Mobile Phase is Degassed start->check_degas check_lamp Check Detector Lamp Status and Temperature check_degas->check_lamp blank_run Run Blank Gradient with No Column check_lamp->blank_run system_issue System Contamination (Mobile Phase, Pump, Injector) blank_run->system_issue Baseline still noisy column_issue Column Contamination blank_run->column_issue Baseline stable fresh_mp Prepare Fresh Mobile Phase system_issue->fresh_mp flush_column Flush Column with Strong Solvent column_issue->flush_column flush_system Flush System Components fresh_mp->flush_system

Caption: Diagnostic workflow for baseline noise and drift.

Question 4: My retention times are shifting from one injection to the next. What's causing this instability?

Answer:

Stable retention times are critical for reliable peak identification. Drifting retention times are often caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[13][14]

  • Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence. This is especially important for gradient methods.[13] Ensure your equilibration time is sufficient (typically 10-20 column volumes).

  • Mobile Phase Composition Changes:

    • Evaporation: The organic component of the mobile phase can evaporate over time, leading to longer retention times. Keep mobile phase bottles covered.[13]

    • Inaccurate Preparation: Ensure the mobile phase is prepared consistently for each run.[14]

  • Temperature Fluctuations: The column temperature can affect retention times. Using a column oven provides a stable thermal environment and improves reproducibility.[13]

  • Pump Performance: Leaks in the pump or faulty check valves can lead to inconsistent flow rates, which will directly impact retention times.[13] Monitor the system pressure; large fluctuations can indicate a pump issue.

References

  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Axion Labs. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • USP Monographs: Meperidine Hydrochloride. (2006). USP29-NF24.
  • Meperidine Hydrochloride. (2025, February 15). USP-NF. [Link]

  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universallab. [Link]

  • Meperidine Hydrochloride, chemical structure, molecular formula, Reference Standards. (n.d.). Pharmacopeia. [Link]

  • Quaglia, M. G., et al. (2003). Determination of MPTP, a toxic impurity of pethidine. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 1-6. [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. [Link]

  • Meperidine Hydrochloride. (n.d.). Scribd. [Link]

  • Quaglia, M. G., et al. (2003). Determination of MPTP, a toxic impurity of pethidine. ResearchGate. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • Shelf-lives of morphine and neperidine solutions stored in patient-controlled analgesia devices: Physico-chemical and microbiological stability study. (n.d.). ResearchGate. [Link]

  • Pethidine. (n.d.). Axios Research. [Link]

  • Meperidine Hydrochloride - Definition, Identification, Assay. (2026, January 9). USP 2025. [Link]

  • Meperidine Hydrochloride. (n.d.). PubChem. [Link]

  • Separation of Meperidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • [Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study]. (2005, May 15). PubMed. [Link]

  • Meperidine - Related Substances. (2025, October 15). EPA. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). LinkedIn. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromservis. [Link]

  • Meperidine. (n.d.). PubChem. [Link]

  • Meperidine. (2025, January 19). StatPearls - NCBI Bookshelf. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. [Link]

  • Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry. (2020, July 15). PubMed. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). IJCRT.org. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science. [Link]

  • Sample chromatograms of morphine and its degradation products. (n.d.). ResearchGate. [Link]

  • HPLC-MS/MS Based Time Course Analysis of Morphine and Morphine-6-Glucoronide in ICU Patients. (n.d.). Longdom Publishing. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 1-Ethyl-4-Phenylpiperidine-4-Carboxylate in Solution

Core Principles of Formulation Stability Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (the N-ethyl homologue of pethidine/meperidine) is a synthetic 4-phenylpiperidine derivative. When formulated in aqueous solutions,...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Formulation Stability

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (the N-ethyl homologue of pethidine/meperidine) is a synthetic 4-phenylpiperidine derivative. When formulated in aqueous solutions, its structural integrity is primarily threatened by ester hydrolysis . Because the molecule contains an ethyl ester moiety, it is highly susceptible to both acid-catalyzed and base-catalyzed nucleophilic acyl substitution.

As an Application Scientist, I emphasize that stability is not just about storage—it is about predictive causality. By understanding that the unhindered ethoxy leaving group is the molecule's thermodynamic weak point, we can engineer self-validating formulation parameters (pH control, solvent selection, and light protection) to arrest degradation kinetics before they begin.

Troubleshooting FAQs

Q1: What is the primary degradation mechanism in aqueous media, and how do I detect it? A1: The dominant degradation pathway is ester hydrolysis, which yields 1-ethyl-4-phenylpiperidine-4-carboxylic acid (the N-ethyl analog of pethidic acid) and ethanol. Base-catalyzed saponification is particularly rapid. To detect this, you must use a stability-indicating HPLC method capable of resolving the highly lipophilic intact ester from the polar carboxylic acid degradant. Studies on homologous compounds confirm that when properly formulated and protected from light, no traces of this pethidic acid analog should be detected over a 21-day period at room temperature (1[1]).

Q2: My solution is showing a drop in API concentration over time. What is the optimal pH to prevent this? A2: Your solution is likely experiencing pH drift into the alkaline range. The optimal pH range for this class of compounds is strictly between 3.5 and 6.0 . Commercial formulations of its structural analog, pethidine hydrochloride, are rigorously maintained within this acidic window to minimize ester hydrolysis (2[2]). Use a weak acid buffer (e.g., dilute HCl or citrate) to lock the pH and prevent base-catalyzed nucleophilic attack.

Q3: Can I co-formulate this compound with standard IV diluents like 0.9% NaCl or 5% Dextrose? A3: Yes, but 0.9% Sodium Chloride (Normal Saline) is the superior choice. While compatible with both, stability data for 4-phenylpiperidine esters indicates that solutions are generally more stable in normal saline than in 5% dextrose (3[3]). Dextrose can occasionally lower the pH excessively over time or interact with trace primary/secondary amine impurities via Maillard-type reactions, whereas saline provides a highly inert matrix.

Mechanistic Degradation Pathway

G Intact Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (Intact API) Base Base-Catalyzed Hydrolysis (OH⁻ attack on carbonyl) Intact->Base pH > 7.0 Acid Acid-Catalyzed Hydrolysis (H⁺ protonation of oxygen) Intact->Acid pH < 3.0 Stable Optimal Stability Zone (pH 3.5 - 6.0) Intact->Stable Buffered Degraded Degradation Products: 1-ethyl-4-phenylpiperidine-4-carboxylic acid + Ethanol Base->Degraded Rapid Kinetics Acid->Degraded Moderate Kinetics

Figure 1: pH-dependent hydrolysis pathways of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Quantitative Stability Data

The following table synthesizes the expected degradation profile based on forced degradation studies of 4-phenylpiperidine-4-carboxylate homologues to guide your predictive stability models.

Table 1: Forced Degradation Profile (Aqueous Solution, 1.0 mg/mL)

Stress ConditionReagent / EnvironmentTimeTemp (°C)Expected Degradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl24 h6010 - 15%1-ethyl-4-phenylpiperidine-4-carboxylic acid
Basic Hydrolysis 0.1 M NaOH24 h60> 50%1-ethyl-4-phenylpiperidine-4-carboxylic acid
Oxidative Stress 3% H₂O₂24 h25< 5%N-oxide derivative
Photolytic UV-Vis (ICH Q1B)7 days25< 2%Unspecified / Trace
Thermal (Control) Ambient (pH 4.5)30 days25< 1%None detected

Experimental Protocol: Stability-Indicating HPLC-UV Workflow

To ensure trustworthiness, your analytical method must be a self-validating system. The following protocol leverages a low-pH mobile phase to suppress the ionization of the carboxylic acid degradant, ensuring it retains on the column long enough to avoid solvent-front interference while cleanly resolving from the intact lipophilic ester.

Objective: Quantify intact ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate and its hydrolytic degradant.

Step 1: Sample & Standard Preparation

  • Action: Dilute the stock solution to a working concentration of 1.0 mg/mL using the mobile phase.

  • Causality: Matrix matching the sample solvent to the mobile phase prevents peak distortion (fronting/tailing) caused by solvent mismatch during the injection plug's transition onto the column head.

Step 2: Chromatographic Setup

  • Column: C18 End-capped (250 mm x 4.6 mm, 5 µm).

    • Causality: End-capping masks residual silanols on the silica support, preventing secondary ion-exchange interactions with the basic tertiary amine of the piperidine ring, which causes severe peak tailing.

  • Mobile Phase: Isocratic elution with 65% Phosphate Buffer (50 mM, pH 3.0) and 35% Acetonitrile.

    • Causality: The acidic pH (3.0) ensures the carboxylic acid degradant remains fully protonated (neutral), increasing its lipophilicity and retention time. This guarantees baseline resolution from the intact ester.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

Step 3: System Suitability & Self-Validation

  • Action: Inject a resolution mixture containing the intact API (1.0 mg/mL) spiked with 1% of the synthesized acid degradant.

  • Validation Criteria: Proceed only if the Resolution factor (Rs) between the degradant and the intact API is > 2.0.

  • Causality: This step proves the method is strictly stability-indicating. If Rs < 2.0, the method cannot reliably quantify trace hydrolysis, and the mobile phase organic ratio must be lowered to increase retention.

Step 4: Execution & Analysis

  • Action: Inject samples from stability time-points (e.g., Day 0, 7, 14, 21, 30). Calculate the percentage of intact API relative to the Day 0 peak area to track degradation kinetics over time.

References

  • Laville, I., et al. (2005). "Shelf-lives of morphine and pethidine solutions stored in patient-controlled analgesia devices: physico-chemical and microbiological stability study." Pathologie Biologie.[Link]

  • Medsafe. (2024). "DBL Pethidine Hydrochloride Injection Data Sheet." New Zealand Medicines and Medical Devices Safety Authority.[Link]

  • Strong, M. L., et al. (1994). "Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices." Journal of Clinical Pharmacy and Therapeutics. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Eluting Pethidine Impurities

Welcome to the Analytical Method Refinement Support Center. This guide is designed for analytical chemists and drug development professionals tasked with resolving complex co-elution issues in opioid impurity profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Refinement Support Center. This guide is designed for analytical chemists and drug development professionals tasked with resolving complex co-elution issues in opioid impurity profiling, specifically focusing on pethidine (meperidine) and its highly toxic related substances.

Part 1: Quantitative & Qualitative Impurity Profile

To effectively troubleshoot co-elution, one must first understand the physicochemical nature of the analytes. Pethidine and its derivatives are predominantly basic amines, which dictates their chromatographic behavior.

Table 1: Physicochemical Profile of Pethidine and Key Impurities

CompoundOrigin / ClassificationStructural/Chemical PropertyChromatographic ChallengeRegulatory Limit
Pethidine (API) Active Pharmaceutical IngredientTertiary amine (pKa ~8.7)Severe peak tailing; Overloading at high concentrationsN/A
MPTP Synthesis intermediate / Hydrolytic degradantHighly toxic neurotoxin; Basic amineCo-elution with API tail; UV signal masking10 ppm (Oral) / 0.1 ppm (Parenteral)
Normeperidine Metabolite / Process ImpuritySecondary amineSecondary silanol interactions0.2% (Standard ICH)
Pethidinic Acid Hydrolysis productAmphoteric (carboxylic acid + amine)Drastic retention shifts with minor pH fluctuations0.2% (Standard ICH)
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do pethidine and MPTP consistently co-elute on standard C18 columns, and what is the mechanistic cause of the peak tailing? A1: Pethidine and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) share significant structural homology, both possessing a phenyl ring and a nitrogen-containing heterocycle. The co-elution is driven by their nearly identical hydrophobicities and the presence of basic amine moieties. On traditional silica-based C18 columns, unreacted surface silanols (which have a pKa of ~3.5–4.5) ionize at neutral pH. These negatively charged silanols engage in secondary cation-exchange interactions with the protonated amines of pethidine and MPTP. This dual-retention mechanism causes severe band broadening and peak tailing, resulting in the massive API peak swallowing the trace MPTP peak. Resolution Strategy: You must suppress silanol activity. For UV-based methods, this is achieved by adding an amine modifier like to competitively bind the active silanol sites[1]. For MS-based methods, you must lower the mobile phase pH below 3.0 to protonate (neutralize) the silanols[2].

Q2: The European Pharmacopoeia (EP) HPLC-UV method is insufficient for detecting MPTP at the 0.1 ppm limit for parenteral formulations. How can I refine the method for sub-ppm sensitivity? A2: The standard HPLC-UV method lacks the specificity required for sub-ppm detection because the UV absorbance of trace MPTP is completely masked by the tailing edge of a 10 mg/mL pethidine injection[2]. To achieve sub-ppm sensitivity, you must transition to[2]. Mechanistic Adjustment: Switch the mobile phase from non-volatile phosphate buffers to volatile, MS-compatible buffers (e.g., 0.1% formic acid in water/acetonitrile). Formic acid serves a dual causality: it provides the necessary protons to maximize the formation of the ammonium ion [M+H]+ at the positive electrospray ionization (ESI+) source, and it keeps the pH low enough to minimize the aforementioned silanol-induced tailing[2]. Furthermore, utilizing a highly end-capped, low-silanol column (such as a Symmetry C18 or ) is critical to maintaining sharp peak shapes[2][3].

Q3: How do I prevent detector saturation and source contamination when injecting high concentrations of pethidine (10 mg/mL) to find trace MPTP? A3: Injecting 10 mg/mL of an API directly into an MS detector will cause severe ion suppression, space-charge effects, and rapid contamination of the quadrupole ion optics. Resolution Strategy: Implement a post-column divert valve. By mapping the exact retention time of the API using a UV detector in series, you can program a three-way valve to send the eluent to waste during the main pethidine elution window, directing only the MPTP fraction into the MS source[2].

Part 3: Self-Validating Experimental Protocol

Methodology: Sub-ppm LC-MS Quantification of MPTP in Pethidine Hydrochloride Objective: Achieve baseline resolution and sub-ppm quantification (LOD < 0.1 ng/mL) of MPTP without contaminating the mass spectrometer[2].

Step 1: System Suitability & Self-Validation (Crucial) Before analyzing the high-concentration API, inject a 0.1 ng/mL (0.01 ppm relative) MPTP standard. The system is validated only if the Signal-to-Noise (S/N) ratio is ≥ 10. Immediately follow this with a blank mobile phase injection to confirm zero carryover. This self-validating loop ensures that trace detections in subsequent samples are genuine and not artifacts of previous injections.

Step 2: Sample Preparation Dissolve the pethidine hydrochloride sample directly in the initial mobile phase to a final concentration of 10 mg/mL. No complex liquid-liquid extraction is required due to the specificity of the MS detector and the use of valve switching[2].

Step 3: Chromatographic Separation

  • Column: High-purity, low-silanol C18 (e.g., Symmetry C18, 5 µm, 150 x 2.1 mm)[2].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 10% B to 60% B over 15 minutes to ensure MPTP elutes with sufficient organic modifier for optimal desolvation in the ESI source.

Step 4: Valve Switching & Mass Spectrometry (ESI+)

  • Divert Valve: Program the post-column valve to divert flow to Waste from minute 8.0 to 12.0 (the predetermined elution window of the 10 mg/mL pethidine peak). Flow should only enter the MS from minute 0 to 8.0 and 12.0 to 15.0[2].

  • Detection: Operate the quadrupole mass spectrometer in Single Ion Recording (SIR) mode, targeting m/z 174 for MPTP[2].

Part 4: Method Refinement Decision Matrix

G N1 Co-Eluting Pethidine & Impurities N2 Identify Target Impurity N1->N2 N3 Trace MPTP (<0.1 ppm Limit) N2->N3 Highly Toxic N4 Normeperidine / Pethidinic Acid N2->N4 Degradants/Metabolites N5 LC-MS Compatible Mobile Phase (0.1% Formic Acid / MeCN) N3->N5 N7 Adjust pH to Suppress Ionization (pH 7.0 - 9.5) N4->N7 N6 Low-Silanol C18 Column (e.g., Symmetry C18) N5->N6 N9 Baseline Resolution & Accurate Quantification N6->N9 N8 Add Amine Modifier (DEA) or Mixed-Mode Column N7->N8 N8->N9

Fig 1: Decision matrix for resolving basic opioid impurities in HPLC/LC-MS.

References
  • Quaglia, M. G., et al. "Determination of MPTP, a toxic impurity of pethidine." Journal of Pharmaceutical and Biomedical Analysis, vol. 33, no. 1, 2003, pp. 1-6.[Link]

  • Quaglia, M. G., et al. "LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride." Journal of Chromatography A, 2004.[Link]

  • SIELC Technologies. "Separation of Meperidine on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Piperidine Derivatives

Welcome to the Technical Support Center for the quantitative analysis of piperidine derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantitative analysis of piperidine derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can significantly impact the accuracy, precision, and sensitivity of your results.[1][2][3]

Piperidine and its derivatives are a critical class of heterocyclic amines prevalent in both natural products and synthetic pharmaceuticals.[4] Their basic nature, which makes them amenable to positive ion electrospray ionization (ESI), also presents unique challenges in complex biological matrices.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

I. Understanding the Challenge: Matrix Effects and Piperidine Derivatives

Matrix effects in LC-MS/MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][6] This phenomenon can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data quality.[2][6]

For piperidine derivatives, which are basic compounds, the primary causes of matrix effects in biological matrices like plasma, urine, or tissue homogenates often include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI.[7][8][9]

  • Salts and Endogenous Small Molecules: High concentrations of salts and other polar molecules can alter the droplet formation and evaporation process in the ESI source.[7][10][11]

  • Competition for Protons: The basic piperidine nitrogen readily accepts a proton to form [M+H]⁺ ions.[4] Co-eluting basic compounds can compete for these protons, leading to ion suppression.[1][5]

II. Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured, question-and-answer-based approach to troubleshoot common issues related to matrix effects during the analysis of piperidine derivatives.

Issue 1: Poor Sensitivity - Analyte Signal is Significantly Lower in Matrix Samples Compared to Neat (Solvent) Standards.

Q: My piperidine derivative shows a strong signal when I inject a standard in solvent, but the signal is drastically reduced or absent when I analyze a spiked plasma sample. What's happening?

A: This is a classic sign of ion suppression.[11] Co-eluting matrix components are interfering with the ionization of your analyte. Here’s a systematic approach to diagnose and resolve this issue:

Step 1: Confirm and Characterize the Matrix Effect with Post-Column Infusion.

A post-column infusion experiment is a powerful qualitative tool to visualize the regions of ion suppression in your chromatogram.[1][13][14]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-union to introduce a constant flow of your piperidine analyte solution (at a concentration that gives a stable, mid-range signal) into the mobile phase after the analytical column but before the MS ion source.[11]

  • Infusion: Use a syringe pump to deliver the analyte solution at a low, steady flow rate (e.g., 10-20 µL/min).[11]

  • Analysis: Once a stable baseline signal for your analyte is observed, inject a blank, extracted matrix sample (e.g., protein-precipitated plasma).

  • Interpretation: Monitor the analyte's signal. Dips in the baseline indicate retention times where matrix components are eluting and causing ion suppression.[2][11]

dot graph TD; A[Start: Low Signal in Matrix] --> B{Perform Post-Column Infusion}; B --> C{Suppression Zone Co-elutes with Analyte?}; C -- Yes --> D[Proceed to Mitigation Strategies]; C -- No --> E{Re-evaluate Extraction Recovery}; D --> F[Optimize Chromatography]; D --> G[Enhance Sample Cleanup]; D --> H[Utilize Internal Standards]; F --> I[Modify Gradient/Mobile Phase]; G --> J[Implement Phospholipid Removal]; G --> K[Use Solid-Phase Extraction (SPE)]; H --> L[Use Stable Isotope-Labeled IS];

end

Caption: Troubleshooting workflow for poor sensitivity due to ion suppression.

Step 2: Mitigation Strategies

If the post-column infusion confirms that your analyte elutes within a zone of ion suppression, the next step is to implement strategies to either separate the analyte from the interfering components or remove the interferences altogether.

Strategy A: Optimize Chromatographic Separation

The goal is to shift the retention time of your piperidine analyte away from the suppression zone.

  • Modify the Gradient: A shallower gradient can increase the separation between your analyte and early-eluting, polar interferences like salts, or late-eluting, non-polar interferences like phospholipids.[7]

  • Change Mobile Phase/pH: Since piperidines are basic, adjusting the mobile phase pH can alter their retention. Using a mobile phase with a slightly higher pH (e.g., with ammonium bicarbonate) can sometimes improve peak shape and retention for basic compounds.

  • Select a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for your analyte and the matrix components.[7]

Strategy B: Enhance Sample Preparation and Cleanup

This is often the most effective way to combat matrix effects.[9][10]

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Results in a "dirty" extract containing high levels of phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Can provide a cleaner extract than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[9]Can be labor-intensive and may have lower analyte recovery.[15]
Solid-Phase Extraction (SPE) Highly effective for removing a wide range of interferences, including phospholipids and salts.[10][11] Offers the cleanest extracts.Requires method development and can be more costly.
Phospholipid Removal (PLR) Plates/Cartridges Specifically designed to remove phospholipids.[8] Can be used in a simple pass-through format.Adds an extra step and cost to the workflow.
  • Recommendation: For piperidine derivatives in plasma, a simple protein precipitation is often insufficient. Consider implementing a phospholipid removal step or developing a robust SPE method for the cleanest possible extract.[8][16] Techniques utilizing zirconia-coated particles are particularly effective at selectively removing phospholipids.[17]

Issue 2: Poor Reproducibility - Inconsistent Results for Quality Control (QC) Samples.

Q: My calibration curve looks good, but my QC samples, especially those from different sources or individuals, are showing high variability (%CV > 15%). Why?

A: This points to variability in the matrix effect from sample to sample.[7] The composition of biological fluids can differ between individuals, leading to varying degrees of ion suppression.[18] The best way to correct for this is through the use of an appropriate internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/D).[19]

  • Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and, most importantly, will experience the same degree of ion suppression or enhancement.[19][20][21] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[10][20]

  • Key Consideration: It is crucial that the SIL-IS and the analyte co-elute perfectly.[20] In some cases, particularly with deuterium-labeled standards, a slight shift in retention time can occur (the "deuterium isotope effect"), which may lead to differential matrix effects and compromise accuracy.[20] Using ¹³C or ¹⁵N labeled standards is generally preferred as they are less prone to this effect.[19]

If a SIL-IS is not available:

  • Structural Analogue (Analog-IS): A compound that is structurally very similar to the analyte can be used. However, it may not co-elute perfectly and may not experience the exact same matrix effects, making it a less reliable option than a SIL-IS.[22]

dot graph TD; A[Start: Inconsistent QC Results] --> B{Are you using an Internal Standard (IS)?}; B -- No --> C[Incorporate a SIL-IS]; B -- Yes --> D{What kind of IS?}; D -- Structural Analogue --> E{Switch to a SIL-IS if possible}; D -- SIL-IS --> F{Check for Co-elution}; F -- Not Co-eluting --> G[Investigate Isotope Effect or Chromatographic Issues]; F -- Co-eluting --> H{Re-evaluate Sample Homogeneity and Preparation}; C --> I[Re-validate Method]; E --> I; G --> I; H --> I; end

Caption: Decision tree for troubleshooting poor reproducibility.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ion suppression in ESI? A1: Ion suppression in Electrospray Ionization (ESI) is primarily caused by competition for charge and changes in droplet surface tension. Co-eluting matrix components can compete with the analyte for access to the limited number of charges on the surface of the ESI droplets.[7][10] Additionally, non-volatile components like salts can increase the surface tension of the droplets, hindering the evaporation process and reducing the efficiency of ion release into the gas phase.[1][5]

Q2: How do I quantitatively assess the matrix effect? A2: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[7][10][12]

  • Calculation: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

  • Interpretation: A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[7] Values between 85% and 115% are often considered acceptable, but this can vary depending on regulatory guidelines.

Q3: Can I just dilute my sample to reduce matrix effects? A3: Yes, dilution is a simple strategy to reduce the concentration of interfering matrix components.[1][7][23] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[12] This is only a viable option if your method has a sufficiently low limit of quantitation (LOQ).[24]

Q4: Is ESI or Atmospheric Pressure Chemical Ionization (APCI) more prone to matrix effects? A4: ESI is generally considered more susceptible to matrix effects than APCI.[6][11] This is because ESI is a softer ionization technique that relies on processes occurring in the liquid phase and at the droplet surface, which are easily disrupted by matrix components. APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components like salts.

Q5: My method uses protein precipitation. What is the single most effective additional step I can take to reduce matrix effects for piperidine analysis in plasma? A5: The single most effective step would be to incorporate a dedicated phospholipid removal (PLR) product, such as a pass-through 96-well plate or cartridge. Phospholipids are a primary cause of ion suppression in plasma samples prepared by protein precipitation, and their targeted removal can dramatically improve data quality and assay robustness.[9][16]

IV. Conclusion

Addressing matrix effects is a critical and non-negotiable aspect of developing robust and reliable LC-MS/MS methods for the quantification of piperidine derivatives. A systematic approach that combines optimized sample preparation (particularly phospholipid removal and/or SPE), refined chromatography, and the use of a stable isotope-labeled internal standard is the most effective strategy for ensuring data integrity. By understanding the causes of matrix effects and employing the troubleshooting and mitigation strategies outlined in this guide, researchers can overcome these challenges and generate high-quality, reproducible data for their drug development programs.

V. References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from:

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from:

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Available from:

  • Vu, D. H., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3568. Available from: [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Available from:

  • ResearchGate. 2: Use of post-column infusion for assessment of matrix effects. Available from:

  • Samanidou, V., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Molecules, 27(9), 2824. Available from: [Link]

  • Hewavitharana, A. K. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Chromatography Online. Available from:

  • Kruve, A., et al. (2009). Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. Analytical Chemistry, 81(6), 2330-2338. Available from: [Link]

  • Longdom Publishing. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from:

  • Kang, J., Hick, L. A., & Price, W. E. Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization. University of Wollongong Research Online. Available from:

  • van der Nagel, B., et al. (2024). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available from: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from:

  • Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Available from:

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 48(3), 259-267. Available from: [Link]

  • Patsnap Eureka. (2025). How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?. Available from:

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from:

  • Longdom.org. Matrix effects in Protien Analysis by LC-MS Method. Available from:

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from:

  • Crawford Scientific. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from:

  • LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from:

  • Chromatography Online. (2020). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from:

  • ResearchGate. (2025). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Available from:

  • Semantic Scholar. Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Available from:

  • Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 969, 113-119. Available from: [Link]

  • Phenomenex. Phospholipid Removal (PLR). Available from:

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Available from:

  • ResearchGate. (2025). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Available from:

  • Benchchem. Technical Support Center: Quantitative Analysis of Piperidines. Available from:

  • Peters, F. T. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(22), 3261-3268. Available from: [Link]

  • Benchchem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Available from:

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from:

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from:

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from:

  • IntechOpen. (2013). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. Available from: [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 253-257. Available from: [Link]

  • PubMed. (2005). The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. Journal of Mass Spectrometry, 40(4), 484-491. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulation scientists, and drug development professionals working with ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS 28018-10-2), an N-ethyl homologue of pethidine commonly utilized as an analytical reference standard (Meperidine Related Compound A)[1][2][3].

Because it is a piperidinecarboxylate ester containing a tertiary amine, this molecule presents specific physicochemical vulnerabilities during long-term storage and aqueous formulation[4][5]. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating experimental protocols to ensure the integrity of your compound.

Molecular Vulnerabilities & Degradation Pathways

The stability of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is primarily dictated by two functional groups:

  • The Ethyl Ester Moiety: Highly susceptible to both acid- and base-catalyzed hydrolysis[6][7].

  • The Tertiary Piperidine Nitrogen: Prone to N-oxidation when exposed to reactive oxygen species (ROS) or prolonged UV light.

DegradationPathways API Ethyl 1-ethyl-4-phenylpiperidine- 4-carboxylate (Intact API) Hydrolysis Ester Hydrolysis (Major Pathway) API->Hydrolysis H2O, pH < 3 or pH > 7 Heat Oxidation N-Oxidation (Minor Pathway) API->Oxidation O2, Peroxides UV Light Acid 1-ethyl-4-phenylpiperidine- 4-carboxylic acid + Ethanol Hydrolysis->Acid Cleavage of C-O bond NOxide N-oxide Derivative Oxidation->NOxide Addition of Oxygen to Piperidine Nitrogen

Degradation pathways of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Diagnostic Matrix: Troubleshooting Degradation

Use this matrix to diagnose unexpected results during HPLC-UV/MS analysis or physical inspection of your stored lots.

Observed SymptomAnalytical Signature (HPLC-MS)Root CauseCorrective Action
Loss of Potency over time Appearance of a highly polar peak (shorter retention time); [M−28]+ mass shift.Ester Hydrolysis: Exposure to ambient moisture or unbuffered aqueous solutions drifting to basic pH.Store solid API in a desiccator. Buffer aqueous formulations to pH 4.5–5.0.
Yellowing of solid/liquid Minor peak with [M+16]+ mass shift.N-Oxidation: Exposure to atmospheric oxygen or trace peroxides in ether/alcohol solvents.Purge headspace with Argon. Store in amber vials to prevent photo-oxidation.
Precipitation in solution Broad, tailing peak of the intact API; no new degradant peaks.Free Base Conversion: Solution pH has drifted above the amine's pKa (~8.5), reducing aqueous solubility.Adjust pH downward using dilute HCl to re-protonate the piperidine nitrogen.

Deep-Dive FAQs: Mechanistic Insights

Q: Why is the ester group in this molecule particularly prone to hydrolysis under basic conditions compared to acidic conditions? A: In base-catalyzed hydrolysis, the hydroxide ion ( OH− ) acts as a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to expel the ethoxide ion, an irreversible step that drives complete degradation[7]. Acid-catalyzed hydrolysis relies on water as a weaker nucleophile and is a reversible equilibrium process. Therefore, avoiding basic pH is the most critical factor for maximizing the half-life of this compound[6].

Q: What is the optimal pH for formulating this compound to ensure maximum long-term stability? A: The optimal stability window is pH 4.0 to 5.0 . At this slightly acidic pH, the tertiary piperidine nitrogen (pKa ~8.5) is fully protonated, which enhances aqueous solubility and prevents the amine from acting as an intramolecular general base. Furthermore, at pH 4.5, the concentration of hydroxide ions is negligible, effectively shutting down the aggressive base-catalyzed hydrolysis pathway[4].

Q: Can I store this compound in methanol or ethanol for long-term stock solutions? A: It is not recommended for long-term storage (>1 month). While short-term solubility is excellent, primary alcohols can undergo slow transesterification with the ethyl ester over time, especially if trace moisture or acid/base impurities are present in the solvent. For long-term liquid storage, use anhydrous acetonitrile or a pH 4.5 buffered aqueous solution stored at 4°C.

Validated Experimental Workflows: Forced Degradation

To confidently establish the shelf-life of your specific formulation, you must run a forced degradation study. The following protocol is designed as a self-validating system : it includes a critical quenching step to ensure that degradation stops exactly at the intended time point, preventing analytical artifacts.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of the API and dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock. (Methanol ensures complete dissolution before introducing aqueous stressors).

  • Stress Aliquoting: Transfer 1 mL of the stock into four separate amber glass vials:

    • Vial A (Control): Add 1 mL of HPLC water.

    • Vial B (Acidic Stress): Add 1 mL of 0.2M HCl.

    • Vial C (Basic Stress): Add 1 mL of 0.2M NaOH.

    • Vial D (Oxidative Stress): Add 1 mL of 6% H2​O2​ .

  • Incubation: Seal the vials tightly. Incubate Vials A, B, and C at 60°C, and Vial D at 25°C (to prevent peroxide explosion) for exactly 24 hours.

  • Neutralization & Quenching (Critical Step): To halt degradation, add 1 mL of 0.2M NaOH to Vial B, and 1 mL of 0.2M HCl to Vial C. Causality: Bringing all samples to a uniform pH before HPLC injection validates that any observed retention time shifts are strictly due to structural degradation, rather than transient ionization differences of the tertiary amine in the mobile phase.

  • Analysis: Inject 10 µL into an HPLC-UV/MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

  • Validation: Calculate mass balance. The sum of the API peak area and degradant peak areas in the stressed samples must equal the control peak area (±5%).

StabilityWorkflow Prep 1. Sample Preparation (1.0 mg/mL in MeOH/H2O) Stress 2. Environmental Stressors Prep->Stress AcidStress Acidic Stress (0.1M HCl, 60°C) Stress->AcidStress BaseStress Basic Stress (0.1M NaOH, 60°C) Stress->BaseStress OxStress Oxidative Stress (3% H2O2, 25°C) Stress->OxStress Quench 3. Neutralization & Quenching (Restore to pH 5.0) AcidStress->Quench BaseStress->Quench OxStress->Quench Analysis 4. HPLC-UV/MS Analysis (Quantify Degradants) Quench->Analysis

Step-by-step experimental workflow for forced degradation and stability validation.

Quantitative Stability Data

The following table summarizes the expected kinetic behavior of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate under various environmental conditions, extrapolated from established stability profiles of related piperidinecarboxylate esters[4][6].

Stress ConditionReagent / EnvironmentTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Acidic Hydrolysis 0.1M HCl (pH 1.0)60°C18 - 24 hours1-ethyl-4-phenylpiperidine-4-carboxylic acid
Basic Hydrolysis 0.1M NaOH (pH 13.0)60°C< 2 hours1-ethyl-4-phenylpiperidine-4-carboxylic acid
Oxidative 3% H2​O2​ 25°C48 - 72 hoursN-oxide derivative
Accelerated Storage pH 4.5 Buffer, 75% RH40°C> 6 monthsNone (Stable)
Long-Term Storage Solid state, Desiccated25°C> 5 yearsNone (Stable)

References

  • Title: Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | C16H23NO2 | CID 44284477 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Meperidine | C15H21NO2 | CID 4058 (Stability and Hydrolysis Data) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: A systematic review of the stability of finished pharmaceutical products and drug substances beyond their labeled expiry dates Source: Ovid URL: [Link]

  • Title: Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters Source: ResearchGate URL: [Link]

  • Title: Bulletin on Narcotics - 1954 Issue 1 - 002 (Ethylpethidine Nomenclature) Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic Comparison of Pethidine and its N-Alkylated Derivatives: A Comprehensive Guide for Drug Development

As drug development professionals, our goal in optimizing opioid analgesics is to maximize the therapeutic window while minimizing metabolic liabilities. Pethidine (meperidine), a prototypical phenylpiperidine μ -opioid...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our goal in optimizing opioid analgesics is to maximize the therapeutic window while minimizing metabolic liabilities. Pethidine (meperidine), a prototypical phenylpiperidine μ -opioid receptor agonist, has historically been a clinical mainstay. However, its utility is severely compromised by its pharmacokinetic (PK) profile—specifically, its rapid N-demethylation into norpethidine, a neurotoxic and proconvulsant secondary amine[1].

To overcome this structural liability, medicinal chemists developed N-alkylated derivatives (such as anileridine and piminodine) by replacing the N-methyl group with bulkier aralkyl substituents[2]. This guide provides an in-depth, objective comparison of the pharmacokinetic performance of pethidine versus its N-alkylated alternatives, supported by structural causality and robust experimental methodologies.

Structural Causality and Metabolic Pathways

The pharmacokinetic differences between pethidine and its N-alkylated derivatives are not coincidental; they are the direct result of rational structural design.

The Liability of the N-Methyl Group: Pethidine undergoes extensive hepatic metabolism, primarily via CYP2B6, CYP3A4, and CYP2C19. The small N-methyl group is highly susceptible to oxidative N-demethylation, yielding norpethidine[3]. Norpethidine has half the analgesic potency of pethidine but twice the proconvulsant potency. Because norpethidine has an extended half-life (15–20 hours) compared to the parent drug (3–6 hours), it rapidly accumulates upon repeated dosing, leading to excitatory CNS toxicity (myoclonus, delirium, and seizures)[4].

The N-Alkylation Solution: Replacing the N-methyl group with an N-aminophenethyl group (anileridine) or an N-phenylaminopropyl group (piminodine) achieves two critical PK shifts:

  • Enhanced Lipophilicity: The bulky aralkyl groups increase the molecule's lipid solubility, facilitating rapid blood-brain barrier (BBB) penetration. This results in a faster onset of action (<15 minutes for anileridine) and higher binding affinity at the μ -receptor's lipophilic pocket[2].

  • Metabolic Rerouting: The steric bulk of the N-alkyl groups hinders CYP-mediated N-dealkylation. Instead, the primary metabolic clearance shifts toward ester hydrolysis and subsequent conjugation. This fundamentally bypasses the formation of toxic secondary amines, widening the drug's safety margin.

G Peth Pethidine (N-Methyl) CYP CYP2B6 / CYP3A4 N-demethylation Peth->CYP Nor Norpethidine (Toxic Metabolite) CYP->Nor Tox CNS Toxicity (Seizures, Myoclonus) Nor->Tox NAlk N-Alkylated Derivatives (e.g., Anileridine) AltMet Hepatic Ester Hydrolysis & Conjugation NAlk->AltMet Safe Inactive Metabolites (Renal Excretion) AltMet->Safe

Divergent metabolic pathways of pethidine versus N-alkylated derivatives.

Quantitative Pharmacokinetic Comparison

The structural modifications directly translate to distinct pharmacokinetic parameters. The table below summarizes the in vivo PK profiles of pethidine, its toxic metabolite norpethidine, and the N-alkylated derivative anileridine.

Pharmacokinetic ParameterPethidine (Parent)Norpethidine (Metabolite)Anileridine (N-Alkylated)
Elimination Half-Life ( t1/2​ ) 3.0 – 6.0 hours[5]15.0 – 20.0 hours (up to 34h in renal failure)[3]2.0 – 3.0 hours[2]
Volume of Distribution ( Vd​ ) 2.8 – 4.3 L/kg[5]N/A (Accumulates in tissues)~2.5 L/kg (High tissue distribution)
Clearance ( Cl ) 8.0 – 12.0 mL/min/kg[5]Highly dependent on renal functionHepatic clearance dominant
Protein Binding 65% – 75%[1]Lower than parent compound> 95%[2]
Oral Bioavailability 50% – 60%[1]N/A (Formed in vivo)High (Rapid absorption)
Clinical Onset of Action 10 – 15 mins (IV)N/A< 15 mins (Oral/IV)[2]

Data Interpretation: Anileridine's >95% protein binding and rapid clearance (2-3 hour half-life) reflect its high lipophilicity and efficient hepatic ester hydrolysis. Conversely, pethidine's moderate clearance and the extreme half-life of its norpethidine metabolite highlight the clinical danger of repeated dosing, especially in renally impaired patients[4].

Experimental Methodology: In Vivo PK Profiling via LC-MS/MS

To objectively compare these compounds during preclinical development, a robust, self-validating bioanalytical method is required. Below is a standardized LC-MS/MS protocol for quantifying phenylpiperidines in plasma.

Causality of Experimental Design: We utilize protein precipitation with acetonitrile because it simultaneously halts enzymatic degradation of the ester bonds in these drugs while efficiently extracting the lipophilic analytes. The inclusion of an isotopically labeled internal standard (IS) ensures that any matrix effects or ion suppression during Electrospray Ionization (ESI) are mathematically normalized, making the assay self-validating.

Step-by-Step Protocol

Step 1: Plasma Sample Preparation & Extraction

  • Aliquot 50 µL of collected plasma (K2EDTA) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (e.g., Pethidine- d4​ ). Rationale: The cold organic solvent precipitates plasma proteins and quenches esterase activity.

  • Vortex the plate for 5 minutes at 800 RPM.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: Chromatographic Separation (UPLC)

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Rationale: C18 stationary phase provides optimal retention for lipophilic amines.

  • Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation of the piperidine nitrogen).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Detection) Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

  • Pethidine: m/z 248.2 220.2

  • Norpethidine: m/z 234.2 206.2

  • Anileridine: m/z 353.2 206.1

Step 4: System Validation Criteria (Self-Validation)

  • Calibration Curve: Must exhibit an R2>0.99 across the dynamic range (1 - 1000 ng/mL).

  • Quality Control (QC): Analyze Low, Mid, and High QC samples every 20 injections. The run is only valid if QC accuracy is within ±15% of the nominal concentration, ensuring continuous system integrity.

Workflow S1 1. Plasma Collection & Spiking (IS) S2 2. Protein Precipitation (Acetonitrile) S1->S2 S3 3. UPLC Separation (C18 Column) S2->S3 S4 4. MS/MS Detection (MRM Mode) S3->S4 S5 5. PK Parameter Calculation (Non-compartmental) S4->S5

Step-by-step LC-MS/MS workflow for pharmacokinetic profiling of opioids.

Conclusion

The transition from pethidine to its N-alkylated derivatives represents a classic triumph of pharmacokinetics-driven drug design. By understanding the metabolic liability of the N-methyl group—specifically its conversion to the neurotoxic norpethidine—researchers successfully engineered derivatives like anileridine. These N-alkylated alternatives leverage increased lipophilicity for enhanced receptor affinity while simultaneously rerouting hepatic metabolism to safely bypass proconvulsant intermediates. For modern drug development professionals, this structural evolution serves as a foundational case study in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of CNS-active agents.

References

  • Pethidine - Wikipedia. Wikimedia Foundation.
  • Anileridine - Wikipedia. Wikimedia Foundation.
  • The Mechanism for Meperidine (Demerol) Induced Seizures and Risk Factors. EBM Consult.
  • Pharmacokinetics of i.v. and rectal pethidine in children undergoing ophthalmic surgery. PubMed / NIH.
  • Norpethidine toxicity. Portico.

Sources

Comparative

Receptor binding affinity of ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate vs morphine

An in-depth comparative analysis of receptor binding affinities is essential for understanding the structure-activity relationships (SAR) of opioid analgesics. This guide evaluates the pharmacological profile of Ethyl 1-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of receptor binding affinities is essential for understanding the structure-activity relationships (SAR) of opioid analgesics. This guide evaluates the pharmacological profile of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (commonly known as N-ethylnormeperidine or N-ethylnorpethidine) against the gold-standard opioid, Morphine .

By examining ligand-receptor dynamics, quantitative binding data, and rigorous experimental methodologies, this guide provides drug development professionals with a comprehensive framework for evaluating 4-phenylpiperidine derivatives.

Structural Pharmacology & Ligand-Receptor Dynamics

To understand the disparity in receptor binding affinity between morphine and N-ethylnormeperidine, we must analyze their structural interactions with the Mu-Opioid Receptor (MOR) .

Morphine is a rigid, pentacyclic morphinan alkaloid. Its highly constrained structure locks the basic tertiary amine and the phenolic hydroxyl group into an optimal 3D conformation. This allows morphine to dock perfectly into the orthosteric binding site of the MOR, forming a strong ionic bond with the crucial Aspartate 147 (Asp147) residue while simultaneously engaging in hydrogen bonding via its phenol ring.

Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (N-ethylnormeperidine) is a flexible 4-phenylpiperidine derivative. It is a direct homologue of meperidine (pethidine), where the optimal N-methyl group has been replaced by an N-ethyl group.

  • The Steric Penalty: In the 4-phenylpiperidine class, the N-substituent is critical for anchoring the ligand to Asp147. While an N-methyl group (as seen in meperidine) fits neatly into the small amine-binding cavity, extending this to an N-ethyl group introduces significant steric hindrance[1].

  • Loss of Affinity: This steric clash displaces the basic nitrogen from its optimal ionic interaction distance, drastically reducing MOR affinity compared to both meperidine and morphine[1]. Conversely, much larger aralkyl groups (like the N-phenethyl group in fentanyl) bypass this limitation by extending deep into an adjacent hydrophobic auxiliary pocket, which drastically increases affinity[2]. N-ethylnormeperidine lacks this extended hydrophobic reach but suffers the steric penalty of the ethyl bulk.

MOR_Signaling Ligand Opioid Ligand (Morphine / N-ethylnormeperidine) Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Alpha Subunit IonChannels K+ Efflux & Ca2+ Blockade G_protein->IonChannels Beta-Gamma Subunit cAMP cAMP Levels Decrease AC->cAMP Reduces Effect Analgesia / Reduced Excitability cAMP->Effect Modulates IonChannels->Effect Hyperpolarization

Fig 1: Mu-Opioid Receptor (MOR) Gi/o-coupled signaling pathway mediating analgesia.

Quantitative Receptor Binding Affinity

The binding affinity ( Ki​ ) is inversely proportional to the strength of the ligand-receptor interaction. Morphine exhibits high affinity (low nanomolar Ki​ ), whereas meperidine exhibits moderate affinity (roughly one-eighth the analgesic potency of morphine)[3]. The N-ethyl substitution in N-ethylnormeperidine further degrades this affinity, rendering it practically inactive as a clinical analgesic[1].

Table 1: Comparative Pharmacological Profile
CompoundStructural ClassMOR Affinity ( Ki​ )Relative Analgesic PotencyClinical Status
Morphine Morphinan (Rigid)~1.1 - 5.0 nM1.0 (Reference Standard)Gold-standard analgesic
Meperidine 4-Phenylpiperidine (N-methyl)~150 - 300 nM~0.1 - 0.125Moderate analgesic[3]
N-ethylnormeperidine 4-Phenylpiperidine (N-ethyl)>1000 nM< 0.01 (Negligible)Pharmacological impurity / Research tool

Experimental Methodology: Radioligand Binding Assay

To objectively validate the receptor binding affinities summarized above, researchers utilize a competitive radioligand binding assay. The following protocol outlines a self-validating system designed to ensure that the measured radioactivity strictly reflects MOR-specific interactions.

Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing the human Mu-Opioid Receptor (hMOR).

    • Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

    • Causality: This step isolates membrane-bound receptors and removes cytosolic proteins or endogenous ligands that could competitively interfere with the assay.

  • Incubation & Competition:

    • In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -DAMGO (a highly selective, radiolabeled MOR agonist), and varying concentrations of the test compound (Morphine or N-ethylnormeperidine, ranging from 10−10 to 10−4 M).

    • Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

    • Causality: [3H] -DAMGO serves as the baseline tracer. The degree to which the test compound displaces [3H] -DAMGO is directly proportional to its binding affinity.

  • Non-Specific Binding (NSB) Control:

    • To a parallel set of control wells, add 10 µM of unlabeled Naloxone.

    • Causality: Naloxone at this high concentration completely saturates all specific MOR sites. Any residual radioactivity detected in these wells represents non-specific lipid partitioning or filter binding, which must be subtracted from total binding to calculate specific binding.

  • Filtration and Washing:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand. The ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing dissociation during the wash steps.

  • Quantification & Data Analysis:

    • Transfer filters to vials, add liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

    • Use non-linear regression to determine the IC50​ . Convert this to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Step1 1. Membrane Preparation (CHO cells expressing hMOR) Step2 2. Incubation ([3H]-DAMGO + Test Compound) Step1->Step2 Step3 3. Filtration (GF/B filters via Harvester) Step2->Step3 Step4 4. Washing (Remove unbound radioligand) Step3->Step4 Step5 5. Liquid Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki) Step5->Step6

Fig 2: Step-by-step workflow for competitive radioligand binding assay.

Conclusion

While morphine remains the benchmark for mu-opioid receptor affinity due to its rigid, perfectly aligned morphinan scaffold, the 4-phenylpiperidine class relies heavily on precise N-substitution for receptor anchoring. The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (N-ethylnormeperidine) demonstrates a critical SAR boundary: replacing the optimal N-methyl group of meperidine with an N-ethyl group induces steric penalties within the Asp147 binding pocket, resulting in a catastrophic loss of MOR affinity and analgesic efficacy[1][2].

References

  • Ellis CR, Kruhlak NL, Kim MT, Hawkins EG, Stavitskaya L. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. 2018. Available at:[Link]

  • DiFazio VN, et al. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry / PubMed (NIH). 1981. Available at:[Link]

  • Wang M, et al. Metabolic Patterns of Fentanyl, Meperidine, Methylphenidate, Tapentadol and Tramadol Observed in Urine, Serum or Plasma. Journal of Analytical Toxicology (Oxford Academic). 2017. Available at:[Link]

Sources

Validation

Performance of different HPLC columns for pethidine impurity profiling

The impurity profiling of pethidine (meperidine) is a highly critical analytical task in pharmaceutical quality control and forensic toxicology. Pethidine synthesis and degradation can yield severe toxicological hazards,...

Author: BenchChem Technical Support Team. Date: March 2026

The impurity profiling of pethidine (meperidine) is a highly critical analytical task in pharmaceutical quality control and forensic toxicology. Pethidine synthesis and degradation can yield severe toxicological hazards, most notably MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a byproduct that causes irreversible parkinsonian symptoms by destroying nigrostriatal dopamine neurons[1]. Furthermore, normeperidine (Pethidine EP Impurity E) , a major metabolite and synthetic impurity, exhibits central nervous system excitatory effects that can lead to hallucinations and convulsions[2][3].

The European Pharmacopoeia (EP) mandates strict limits for MPTP: 10 ppm for oral preparations and a stringent 0.1 ppm for parenteral formulations[1]. Achieving sub-ppm sensitivity while resolving structurally similar isobaric impurities requires a deep understanding of column chemistry and particle technology.

The Causality of Column Choice: Particle Technology and Selectivity

As an application scientist, selecting the correct stationary phase is not merely about retention; it is about manipulating the thermodynamic and kinetic interactions between the analyte, the mobile phase, and the silica support.

1. Fully Porous C18 (The Traditional Standard) Historically, pharmacopeial methods have relied on fully porous C18 columns (e.g., 5 µm particle size)[1]. These columns retain pethidine and its impurities via dispersive hydrophobic interactions with the alkyl chains. While reliable, totally porous particles suffer from high mass transfer resistance. The deep diffusion paths cause significant band broadening at higher flow rates, making it difficult to achieve the sharp peak capacities required for sub-ppm LC-MS/MS detection without extending run times.

2. Solid-Core / Superficially Porous C18 (The Efficiency Upgrade) Solid-core particles (e.g., 2.7 µm) feature a solid silica core (typically 1.7 µm) surrounded by a porous outer shell (0.5 µm)[4]. This architecture fundamentally alters the kinetic performance (Van Deemter curve) of the column. By limiting the diffusion distance of the analytes into the pores, axial dispersion is minimized. This results in UHPLC-like efficiencies and ultra-sharp peaks on standard HPLC systems at significantly lower backpressures. For pethidine profiling, this means higher signal-to-noise (S/N) ratios for trace impurities like MPTP.

3. Biphenyl / Phenyl-Hexyl Phases (The Orthogonal Solution) Pethidine, normeperidine, and MPTP all possess a phenyl ring. While C18 columns rely solely on hydrophobicity, Biphenyl and Phenyl-Hexyl columns introduce π−π interactions[5]. The electron-dense biphenyl rings interact with the aromatic rings of the analytes, providing orthogonal selectivity. This is exceptionally powerful for resolving structural isomers and shifting target impurity peaks away from co-eluting matrix components, thereby preventing ion suppression in the mass spectrometer.

G A Pethidine & Impurities (MPTP, Normeperidine) B Hydrophobic Interactions (Alkyl Chains) A->B Non-polar regions C π-π Interactions (Aromatic Rings) A->C Phenyl rings D Fully Porous C18 Standard Retention B->D High mass transfer resistance E Solid-Core C18 High Efficiency B->E Short diffusion path F Solid-Core Biphenyl Orthogonal Selectivity C->F Enhanced isomer resolution

Chromatographic resolution logic for pethidine impurities based on stationary phase chemistry.

Objective Performance Comparison

The following table synthesizes the quantitative and qualitative performance metrics of these column technologies when applied to pethidine impurity profiling.

Column TechnologyPrimary InteractionEfficiency (Plates/m)BackpressureMatrix InterferenceBest Use Case
Fully Porous C18 (5 µm) Hydrophobic~80,000LowHigh (co-elution risk)Legacy pharmacopeial UV methods.
Solid-Core C18 (2.7 µm) Hydrophobic~200,000ModerateModerateHigh-throughput MS quantification.
Solid-Core Biphenyl (2.7 µm) Hydrophobic + π−π ~200,000ModerateLow (orthogonal shift)Resolving critical isobaric pairs & MPTP.

Self-Validating Experimental Protocol: Sub-ppm LC-MS/MS Profiling

To reliably quantify MPTP at the 0.1 ppm parenteral limit and profile normeperidine, a highly sensitive LC-MS/MS protocol utilizing a solid-core column is required. The use of acidic modifiers ensures the protonation of the amine moieties, maximizing electrospray ionization (ESI) efficiency[1].

1. Reagent and Sample Preparation

  • Mobile Phase A: HPLC-grade Water containing 0.1% formic acid (v/v)[1].

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% formic acid (v/v)[1].

  • Sample Prep: Dissolve the pethidine hydrochloride API in HPLC-grade water to a concentration of 10 mg/mL. No complex extraction is needed for pure API, ensuring a self-validating, loss-free sample introduction[1].

2. Chromatographic Conditions

  • Column: Solid-Core Biphenyl or C18 (e.g., 100 mm × 2.1 mm, 2.7 µm)[4][5].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B

    • 6.0 - 8.0 min: 95% B (Wash)

    • 8.0 - 10.0 min: 10% B (Equilibration)

  • Diverter Valve: Fit a three-way valve between the column and the MS. Divert the massive pethidine API peak to waste to prevent detector saturation and source contamination[1].

3. Mass Spectrometry (Triple Quadrupole) Parameters

  • Ionization: Positive-ion Electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Pethidine: m/z 248.1 → 174.2[6]

    • Normeperidine: m/z 234.2 → 160.0[6]

    • MPTP: m/z 174.1 → 146.1 (Optimize collision energy per instrument).

Workflow S1 Sample Prep Aqueous Dilution S2 Chromatography Solid-Core Biphenyl S1->S2 S3 Ionization Positive ESI S2->S3 S4 Detection MRM (Triple Quad) S3->S4 S5 Quantification Sub-ppm Analysis S4->S5

Step-by-step LC-MS/MS workflow for sub-ppm quantification of pethidine impurities.

Conclusion

For modern pethidine impurity profiling, migrating from legacy fully porous C18 columns to solid-core architectures is highly recommended. When dealing with complex matrices or co-eluting structurally similar impurities, adopting a Biphenyl or Phenyl-Hexyl phase provides the necessary orthogonal π−π selectivity to ensure robust, interference-free quantification of critical toxins like MPTP and normeperidine.

Sources

Comparative

Benchmarking new synthetic routes for 4-phenylpiperidine-4-carboxylates

Benchmarking Synthetic Routes for 4-Phenylpiperidine-4-Carboxylates: Traditional vs. Catalytic Approaches Executive Summary The 4-phenylpiperidine-4-carboxylate scaffold is a privileged structural motif in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 4-Phenylpiperidine-4-Carboxylates: Traditional vs. Catalytic Approaches

Executive Summary The 4-phenylpiperidine-4-carboxylate scaffold is a privileged structural motif in medicinal chemistry. It forms the pharmacophoric core of potent μ -opioid receptor agonists such as1[1] and serves as a critical precursor for the development of 2[2]. For decades, the synthesis of this core relied heavily on the Eisleb method—a brute-force double alkylation of phenylacetonitrile. However, the paradigm is shifting. Modern drug discovery demands safer, highly modular approaches, bringing transition-metal catalyzed cross-coupling to the forefront.

This guide benchmarks the traditional alkylation pathway against modern palladium-catalyzed α -arylation methodologies. By analyzing the mechanistic causality, scalability, and safety profiles of each route, we provide researchers with actionable, self-validating protocols for synthesizing these critical intermediates.

Mechanistic Pathway Analysis

Routes cluster_traditional Traditional Route cluster_catalytic Modern Route A1 Phenylacetonitrile A2 In Situ Chlorination A1->A2 A3 Base-Promoted Cyclization A2->A3 A4 Enzymatic Hydrolysis A3->A4 Target 4-Phenylpiperidine- 4-carboxylate A4->Target B1 Piperidine-4-carboxylate B2 Enolate Formation (LHMDS) B1->B2 B3 Pd-Catalyzed α-Arylation B2->B3 B3->Target

Fig 1. Mechanistic workflow comparing traditional alkylation vs. Pd-catalyzed α-arylation.

Route A: The Modified Traditional Pathway (Alkylation)

The classical Eisleb synthesis constructs the piperidine ring via the base-promoted double alkylation of phenylacetonitrile using bis(2-chloroethyl)alkylamines (nitrogen mustards)[1].

  • Mechanistic Causality : The benzylic protons of phenylacetonitrile are highly acidic, allowing for facile enolate generation using strong bases like sodium amide (NaNH₂). However, isolated nitrogen mustards are highly volatile vesicants. To bypass this severe safety hazard, modern industrial routes synthesize the alkylating agent in situ using methyldiethanolamine and 3[4]. Furthermore, hydrolyzing the resulting sterically hindered C4-nitrile traditionally required harsh sulfuric acid; substituting this with enzymatic nitrilase hydrolysis prevents equipment corrosion and drastically improves the environmental E-factor[4].

Route B: Palladium-Catalyzed α -Arylation

This modern approach reverses the disconnection, utilizing a pre-formed piperidine-4-carboxylate and coupling it directly with an aryl halide[5].

  • Mechanistic Causality : The primary challenge in this transformation is the extreme steric hindrance at the C4 position, which impedes reductive elimination and promotes unwanted β -hydride elimination. To overcome this, the protocol utilizes. The extreme steric bulk of the tri-tert-butylphosphine ligand forces the crowded palladium center to rapidly undergo reductive elimination, securing the quaternary carbon center. LHMDS is specifically chosen as the base because its pKa is perfectly tuned to quantitatively generate the ester enolate without nucleophilically attacking the carbonyl carbon.

Quantitative Benchmarking

ParameterRoute A: Modified Eisleb (Alkylation)Route B: Pd-Catalyzed α -Arylation
Primary Disconnection C-C bond formation via double alkylationC-C bond formation via cross-coupling
Key Reagents Triphosgene, NaNH₂, NitrilasePd₂(dba)₃, P(t-Bu)₃, LHMDS
Substrate Scope Limited (requires specific amine precursors)Broad (compatible with diverse aryl halides)
Safety Profile Moderate (in situ chlorination avoids isolated mustards)High (avoids alkylating agents entirely)
Late-Stage Functionalization Poor (core must be built early)Excellent (allows late-stage diversification)

Self-Validating Experimental Protocols

Protocol 1: Modified Traditional Synthesis (In Situ Chlorination & Biocatalysis)

Adapted from optimized industrial methodologies for pethidine synthesis[4].

  • In Situ Chlorination : In a temperature-controlled reactor, dissolve methyldiethanolamine (1.0 eq) in 1,2-dichloroethane. At 40 °C, slowly add a solution of triphosgene (0.4 eq) in 1,2-dichloroethane over 30 minutes. Heat to 65–70 °C for 4.5 hours.

    • Causality: Triphosgene replaces thionyl chloride to eliminate the emission of toxic sulfurous gases.

    • Validation Check: Monitor the reaction via the evolution of CO₂ gas through a bubbler. Cessation of gas evolution indicates complete conversion to bis(2-chloroethyl)methylamine hydrochloride.

  • Base-Promoted Cyclization : To the reaction mixture, add phenylacetonitrile (0.95 eq) and sodium amide (0.85 eq). Heat to reflux.

    • Validation Check: Perform an organic wash until the aqueous layer reaches pH 8. Concentrate via underpressure distillation. The appearance of a crystallizing solid confirms the formation of 1-methyl-4-phenylpiperidine-4-carbonitrile.

  • Enzymatic Hydrolysis : Suspend the nitrile intermediate in water. Adjust the pH to 7.5 and introduce nitrilase. Maintain the temperature at 30–35 °C for 12–15 hours.

    • Causality: Nitrilase provides mild, highly selective hydrolysis of the hindered nitrile, bypassing the need for highly corrosive concentrated acids.

    • Validation Check: Monitor via TLC. The disappearance of the non-polar nitrile spot and the emergence of a highly polar baseline spot confirms conversion to the carboxylic acid.

  • Esterification : Add anhydrous ethanol and a superacid resin catalyst (D001-AlCl₃). Reflux to yield the final ethyl ester.

Protocol 2: Palladium-Catalyzed α -Arylation of Piperidine-4-carboxylates

Adapted from the α -arylation protocols developed for 4-carboxy-4-pyridylpiperidines[5].

  • Pre-catalyst and Substrate Assembly : In a flame-dried Schlenk flask under an argon atmosphere, combine 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (1.77 mmol), the chosen aryl bromide (0.88 mmol), and Pd₂(dba)₃ (0.035 mmol, 4 mol% Pd).

  • Ligand Addition : Inject P(t-Bu)₃ (0.07 mmol; 1.0 M solution in toluene). Add 5 mL of anhydrous toluene.

    • Causality: The order of addition ensures the active Pd(0)-phosphine complex forms prior to the introduction of the enolate, preventing catalyst degradation.

  • Enolate Generation & Cross-Coupling : Dropwise, add LHMDS (1.9 mmol; 1.0 M in toluene) at room temperature. Stir for 24 hours.

    • Validation Check (Visual): Upon the addition of LHMDS, the solution will immediately transition from dark red (characteristic of Pd₂(dba)₃) to dark brown. This color shift is a self-validating indicator of successful enolate formation and active catalytic turnover.

  • Quench and Isolation : Quench the reaction with saturated aqueous NH₄Cl to neutralize the remaining base. Partition between EtOAc and water.

    • Validation Check (Analytical): Analyze the organic layer via LC-MS. The presence of the coupled product mass [M+H]⁺ confirms successful α -arylation. Purify the crude mixture via flash column chromatography to isolate the functionalized 4-phenylpiperidine-4-carboxylate.

References

  • Title: Synthesis of meperidine - US3824242A Source: Google Patents URL
  • Title: CN105349593A - Pethidine hydrochloride preparation method Source: Google Patents URL
  • Title: Synthesis of 4-carboxy-4-pyridylpiperidines through palladium-catalyzed α-arylation of esters Source: UC San Diego URL
  • Title: Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in exp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate (CAS No. 28018-10-2), a compound also known as N-Ethylnormeperidine.[1]

Given its structural similarity to meperidine, a Schedule II controlled substance, this compound must be handled with the highest degree of caution, assuming it falls under the regulatory purview of the Drug Enforcement Administration (DEA) as a controlled substance analog. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices are not only safe but also rigorously compliant with federal and local regulations.

Section 1: Compound Identification and Hazard Assessment

Proper disposal begins with a thorough understanding of the material . The primary challenge with many research chemicals is the absence of a comprehensive, publicly available Safety Data Sheet (SDS). In such cases, a conservative approach based on the compound's chemical family and known analogs is the only responsible path forward.

Table 1: Compound Profile and Regulatory Considerations

ParameterDetailsRationale & Cited Sources
Chemical Name Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylateN/A
Synonym(s) N-EthylnormeperidineThis synonym highlights its identity as a pharmaceutical reference standard and its relation to Meperidine.[1]
CAS Number 28018-10-2A unique identifier for this specific chemical substance.[1]
Molecular Formula C₁₆H₂₃NO₂N/A
Regulatory Status Presumed Controlled Substance Analog (DEA). Due to its structural relationship to meperidine, it must be handled under the DEA's "non-retrievable" standard for disposal.[2][3]
Hazard Classification Presumed EPA Hazardous Waste. Lacking specific data, assume the compound meets one or more RCRA characteristics (e.g., toxicity). This triggers EPA hazardous waste regulations.[4][5]
Primary Disposal Route Licensed incineration. Incineration is the DEA's indicated method to achieve the "non-retrievable" standard, destroying both the compound and its analogs.[2]

Section 2: The Dual Regulatory Framework: EPA and DEA

The disposal of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is governed by two primary federal bodies, creating a dual-compliance requirement.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Laboratory personnel should treat all chemical wastes as hazardous unless specifically confirmed otherwise by a safety officer.[6] This mandates specific protocols for labeling, storage, and disposal by a licensed hazardous waste vendor.[7][8]

  • Drug Enforcement Administration (DEA): The DEA's Final Rule on the Disposal of Controlled Substances (Part 1317) establishes the "non-retrievable" standard.[2][9] This means the substance must be rendered unavailable and unusable for all practical purposes. This rule is paramount for controlled substances and their analogs, making disposal methods like sewering or simple landfilling illegal and unsafe. The responsibility for compliant disposal lies with the DEA-registered entity that possesses the substance.

The causality is clear: The EPA governs its handling as a potentially hazardous chemical to protect the environment, while the DEA governs its handling as a potential substance of abuse to protect public health and prevent diversion.

Section 3: Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a self-validating system for the compliant disposal of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Following these steps ensures a clear, documented trail from waste generation to final destruction.

Disposal_Workflow cluster_pre Phase 1: In-Lab Management cluster_post Phase 2: Final Disposal start Step 1: Generation & Identification Identify waste as Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate. Acknowledge its status as a presumed controlled substance analog. contain Step 2: Containment & Segregation - Place in a dedicated, leak-proof, and chemically compatible container. - Do NOT mix with other waste streams. - Seal the container securely. start->contain labeling Step 3: Labeling Attach a Hazardous Waste label with: - Full Chemical Name (no formulas) - 'Controlled Substance Analog' - Hazard Characteristics (e.g., 'Toxic') - Accumulation Start Date contain->labeling storage Step 4: Secure Storage - Store in a designated Satellite Accumulation Area (SAA). - Ensure the SAA is secure and under the control of lab personnel. - Maintain access logs if required by institutional policy. labeling->storage vendor Step 5: Engage Licensed Vendor - Contact your institution's Environmental Health & Safety (EHS) office. - EHS will coordinate with a vendor licensed for both EPA hazardous waste and DEA controlled substance disposal. storage->vendor documentation Step 6: Documentation & Transfer - Complete all required paperwork, including a hazardous waste manifest. - For inventory disposal, a DEA Form 41 must be completed to document the destruction, witnessed by two authorized employees. vendor->documentation disposal Step 7: Final Destruction - The vendor transports the waste for high-temperature incineration. - This process achieves the DEA's 'non-retrievable' standard. - Retain all disposal records for a minimum of two years. documentation->disposal

Caption: Disposal Workflow for Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate.

Section 4: Prohibited Disposal Methods

To ensure safety and compliance, it is critical to understand which disposal methods are strictly forbidden.

  • Drain/Sewer Disposal: Absolutely prohibited. Discharging chemicals into the sanitary sewer can damage plumbing, harm aquatic life, and violate EPA and local wastewater regulations.[6][8][10] Many compounds, particularly non-biodegradable ones, can pass through treatment facilities and contaminate water systems.[11]

  • Regular Trash / Landfill: Prohibited. This constitutes illegal disposal of both hazardous chemical waste and a controlled substance analog.[5] Discarded drugs in landfills can be scavenged and diverted, posing a significant public health risk.[11]

  • Chemical Inactivation in the Lab: Not recommended without specific, validated procedures. Attempting to neutralize or destroy the compound in-house is risky, may be incomplete, and does not meet the DEA's stringent "non-retrievable" standard. This should only be performed by trained professionals at a licensed facility.

Section 5: Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is paramount.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor or EHS office.

  • Control Ignition Sources: If the material is flammable or in a flammable solvent, remove all sources of ignition.[12]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.

  • Utilize Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including, at a minimum, chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[13]

  • Contain and Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit.[12] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly according to your laboratory's established procedures.

  • Report: Document and report the incident in accordance with institutional policy.

Conclusion

The proper disposal of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate is a multi-faceted process that requires diligence and a firm understanding of both chemical safety and regulatory compliance. By recognizing its status as a presumed controlled substance analog and adhering to the dual frameworks of the EPA and DEA, research professionals can ensure they are protecting themselves, the public, and the environment. The core principles are clear: do not dispose of this compound via conventional means, always work through your institution's EHS office, and ensure the final destruction is handled by a licensed vendor capable of meeting the DEA's "non-retrievable" standard through incineration.

References

  • Best practices for disposal of controlled substances. Practice Greenhealth.[Link]

  • Ethyl 1-phenylpiperidine-4-carboxylate (CAS 247022-37-3). HazComFast.[Link]

  • SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. CATO Research Chemicals Inc.[Link]

  • Laboratory Waste Management Guidelines. University of Florida, Environmental Health & Safety.[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • How To Safely Dispose of Controlled Substances. Daniels Health.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Disposal of Controlled Substances. Federal Register.[Link]

  • DEA Rule on the Disposal of Controlled Substances. ASHP.[Link]

  • SAFETY DATA SHEET - 1-Methyl-piperidine-4-carboxylic acid ethyl ester. AFG Bioscience LLC.[Link]

  • Disposal, Return of Patient Meds, and Options for Patients. DEA Diversion Control Division.[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.[Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. UNHCR.[Link]

  • Pharmaceutical waste: practices and challenges in ensuring their environmentally sound management. YouTube.[Link]

  • SAFETY DATA SHEET - Ethyl piperazine-1-carboxylate. Thermo Fisher Scientific.[Link]

  • Chemical Disposal Tips for Schools. Risk Management Fund.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate
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